Technical Documentation Center

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride
  • CAS: 2375274-27-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-(Aminomethyl)pyridine-2-sulfonamide Dihydrochloride: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (CAS No.: 2375274-27-2) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (CAS No.: 2375274-27-2) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]. With a molecular weight of 260.14 g/mol (187.22 g/mol as the free base)[2], this compound serves as a critical pharmacophore in the development of novel therapeutics, most notably in the synthesis of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) inhibitors [3].

ENPP1 is a membrane-bound glycoprotein responsible for the hydrolysis of 2'3'-cGAMP. By inhibiting ENPP1, researchers can prevent cGAMP degradation, thereby enhancing STING (Stimulator of Interferon Genes) pathway activation[3]. This cascade stimulates the production of Type I Interferons (IFN) and elicits robust anti-tumor immune responses[3]. The aminomethylpyridine sulfonamide scaffold is also historically significant in the development of non-peptidic HIV protease inhibitors, such as Tipranavir derivatives, where the sulfonamide moiety forms critical hydrogen bonds within the protease S1 subsite[4].

Pathway Inhibitor ENPP1 Inhibitor (Aminomethylpyridine Scaffold) ENPP1 ENPP1 Enzyme Inhibitor->ENPP1 Inhibits cGAMP 2'3'-cGAMP ENPP1->cGAMP Prevents Hydrolysis STING STING Activation cGAMP->STING Activates IFN Type I Interferon (IFN) & Anti-tumor Immunity STING->IFN Upregulates

Fig 1. ENPP1/STING signaling pathway highlighting the pharmacological role of the target scaffold.

Retrosynthetic Analysis & Route Selection

As a Senior Application Scientist, selecting a synthetic route requires balancing atom economy, chemoselectivity, and scalability. The most robust route to 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride begins with 5-cyanopyridine-2-sulfonyl chloride .

Causality of Experimental Choices
  • Amidation of the Sulfonyl Chloride: The reaction of the sulfonyl chloride with ammonia is highly exothermic and rapid. Performing this at 0 °C suppresses competitive hydrolysis of the sulfonyl chloride to the sulfonic acid, ensuring high yields of the intermediate 5-cyanopyridine-2-sulfonamide[5].

  • Chemoselective Nitrile Reduction: Reducing a nitrile to a primary amine often suffers from over-alkylation (dimerization), where the newly formed primary amine attacks the intermediate imine, yielding secondary or tertiary amines[5].

  • The Role of Hydrochloric Acid: To prevent this dimerization, the catalytic hydrogenation is performed in the presence of stoichiometric HCl. The acid immediately traps the nascent primary amine as an ammonium salt, rendering it non-nucleophilic[6]. Furthermore, because the pyridine ring is also basic, the use of HCl directly furnishes the target molecule as a dihydrochloride salt . This salt form is highly crystalline, stable against oxidation, and exhibits superior aqueous solubility compared to the free base[2].

SynthWorkflow SM 5-Cyanopyridine-2-sulfonyl chloride Amidation Amidation (NH3 in THF, 0°C) SM->Amidation Int 5-Cyanopyridine-2-sulfonamide Amidation->Int Reduction Catalytic Hydrogenation (H2, Pd/C, HCl, MeOH) Int->Reduction Prod 5-(Aminomethyl)pyridine-2-sulfonamide Dihydrochloride Reduction->Prod

Fig 2. Two-step synthetic workflow for 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and high fidelity.

Step 1: Synthesis of 5-Cyanopyridine-2-sulfonamide

Objective: Convert 5-cyanopyridine-2-sulfonyl chloride to the corresponding sulfonamide.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel. Purge the system with inert nitrogen.

  • Reaction: Dissolve 5-cyanopyridine-2-sulfonyl chloride (10.0 g, 49.3 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add a solution of ammonia in THF (0.5 M, 250 mL, 125 mmol, ~2.5 eq) over 30 minutes. Maintain the internal temperature below 5 °C to prevent hydrolysis.

  • IPC (In-Process Control): After 1 hour of stirring at room temperature, sample the reaction. LC-MS should indicate complete consumption of the starting material and the appearance of the product mass ( [M+H]+=184.0 ).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Suspend the crude residue in cold water (50 mL) to dissolve ammonium chloride byproducts. Filter the resulting precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C overnight.

  • Yield: Expected yield is 85-90% of 5-cyanopyridine-2-sulfonamide as a pale yellow solid.

Step 2: Catalytic Hydrogenation to the Dihydrochloride Salt

Objective: Chemoselective reduction of the nitrile to the primary amine salt.

  • Setup: In a heavy-walled hydrogenation vessel (e.g., Parr shaker flask), suspend 5-cyanopyridine-2-sulfonamide (5.0 g, 27.3 mmol, 1.0 eq) in anhydrous Methanol (100 mL).

  • Acidification: Slowly add a solution of 4M HCl in 1,4-dioxane (17.0 mL, 68.2 mmol, 2.5 eq). The solution will become homogeneous as the pyridine ring protonates.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 0.5 g, 10 wt%). Safety Note: Pd/C is highly pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas ( H2​ ) three times. Pressurize the vessel to 40 psi with H2​ and agitate at room temperature.

  • IPC: Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours when pressure stabilizes. Verify via LC-MS (aliquot filtered through a syringe filter); target mass is [M+H]+=188.0 .

  • Workup: Purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure until a thick slurry forms. Add diethyl ether (50 mL) to fully precipitate the dihydrochloride salt. Filter, wash with ether, and dry under high vacuum.

  • Yield: Expected yield is >90% of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride as a white to off-white crystalline powder.

Analytical Characterization & Validation

To ensure the structural integrity and purity of the synthesized dihydrochloride salt, a comprehensive analytical suite is required. The expected quantitative data is summarized in the table below.

Analytical TechniqueParameter / SignalExpected Result & Structural Assignment
1 H NMR (400 MHz, DMSO- d6​ ) δ 8.75 (d, J = 1.8 Hz, 1H)Pyridine C6-H (Adjacent to N, highly deshielded)
δ 8.15 (dd, J = 8.0, 1.8 Hz, 1H)Pyridine C4-H (Couples with C3 and C6)
δ 7.95 (d, J = 8.0 Hz, 1H)Pyridine C3-H (Adjacent to sulfonamide)
δ 8.60 (br s, 3H)-NH 3+​ (Ammonium protons, exchangeable)
δ 7.60 (br s, 2H)-SO 2​ NH 2​ (Sulfonamide protons, exchangeable)
δ 4.25 (q, J = 5.5 Hz, 2H)-CH 2​
  • (Aminomethyl aliphatic protons)
13 C NMR (100 MHz, DMSO- d6​ ) δ 158.2, 149.5, 138.4, 133.1, 121.8Pyridine aromatic carbons (C2, C6, C4, C5, C3)
δ 40.5Aliphatic carbon (-CH 2​ -NH 2​ )
HRMS (ESI-TOF) [M+H]+ Calculated for C 6​ H 10​ N 3​ O 2​ S: 188.0488 Found: ~188.0491
FT-IR (ATR, cm −1 )3300–2800 (broad)N-H stretching (primary amine salt & sulfonamide)
1335, 1160Asymmetric and Symmetric SO 2​ stretching
HPLC (C18, H 2​ O/MeCN + 0.1% TFA)Area % Purity> 98.0% (UV detection at 254 nm)

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 145867303, 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride. Retrieved from[Link]

  • Google Patents. CN115151253A - Phosphodiesterase inhibitors and their uses.
  • Turner, S. R., et al. (1998). Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

  • Google Patents. TWI287538B - Process for the preparation of 2-aminomethylpyridine.

Sources

Exploratory

Topic: 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride: A Strategic Guide to Biological Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is a novel small molecule whose biological targets are not yet el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is a novel small molecule whose biological targets are not yet elucidated. Its structure, however, contains two pharmacologically significant moieties: a pyridine ring, a privileged scaffold in medicinal chemistry, and a sulfonamide group, a cornerstone functional group in numerous FDA-approved drugs.[1][2] This combination suggests a high probability of interaction with distinct classes of biological macromolecules. This guide provides a comprehensive, technically-grounded strategy for the de-novo identification and validation of its biological targets. We will move from computational predictions and broad-based biochemical screening to unbiased proteomic approaches and definitive cellular validation, presenting a self-validating system for researchers to follow. The causality behind each experimental choice is explained, providing a robust framework for drug discovery professionals.

Part 1: Structural Analysis and Target Hypothesis

The structure of 5-(Aminomethyl)pyridine-2-sulfonamide features a primary sulfonamide group attached to the 2-position of a pyridine ring, with an aminomethyl group at the 5-position. This architecture allows us to form two primary hypotheses based on extensive precedent in medicinal chemistry.

Hypothesis 1: Carbonic Anhydrase (CA) Inhibition The unsubstituted sulfonamide group is the archetypal zinc-binding group for inhibitors of carbonic anhydrases (CAs).[3][4] CAs are metalloenzymes that catalyze the reversible hydration of CO2 and are implicated in pathologies ranging from glaucoma to cancer.[3][5] The pyridine ring itself is a common scaffold in potent CA inhibitors, suggesting this compound is a strong candidate for targeting one or more of the 16 human CA isoforms.[4][6]

Hypothesis 2: Protein Kinase Inhibition Sulfonamide-based compounds are well-established as inhibitors of both serine/threonine and tyrosine protein kinases, where they often interact with the ATP-binding site.[7][8][9] Kinases are central regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10][11] The pyridine ring is also a key component of many kinase inhibitors, making this a highly plausible target class.

Given these strong starting hypotheses, our strategy will begin with focused screening against these two protein families, followed by unbiased methods to uncover unexpected targets.

Part 2: Initial Target Identification and Hit Validation

The initial phase aims to rapidly test our primary hypotheses using a combination of computational and biochemical methods.

In Silico Screening: Docking and Virtual Screening

Before committing to wet-lab experiments, molecular docking provides a cost-effective method to predict binding modes and estimate binding affinities against known protein structures.

Experimental Protocol: Molecular Docking

  • Library Preparation: Obtain high-resolution crystal structures of key target isoforms from the Protein Data Bank (PDB). For our hypotheses, this includes cytosolic CAs (hCA I, hCA II), and tumor-associated isoforms (hCA IX, hCA XII), as well as representative protein kinases (e.g., CDK2, Src, BRAF).

  • Ligand Preparation: Generate a 3D conformation of 5-(Aminomethyl)pyridine-2-sulfonamide. Ensure correct protonation states, particularly for the aminomethyl group and the sulfonamide (which binds as an anion to CAs).

  • Grid Generation: Define the binding site for each protein. For CAs, this is the zinc-containing active site. For kinases, this is the ATP-binding pocket.

  • Docking Execution: Use software such as AutoDock Vina or Schrödinger's Glide to dock the ligand into each prepared receptor.

  • Analysis: Analyze the resulting poses and docking scores. For CAs, look for the characteristic coordination of the sulfonamide nitrogen to the catalytic zinc ion.[4] For kinases, assess hydrogen bonding with the hinge region and other key residues.

Biochemical Screening: Enzymatic and Binding Assays

Positive in silico hits must be confirmed through direct biochemical measurement.

Protocol: Multi-Isoform CA Inhibition Assay (Stopped-Flow)

  • Enzyme and Substrate Preparation: Purify recombinant human CA isozymes (I, II, IX, XII). Prepare a saturated CO₂ solution as the substrate.

  • Assay Execution: Utilize a stopped-flow instrument to measure the kinetics of CO₂ hydration by monitoring the change in pH with a suitable indicator.

  • Inhibition Measurement: Perform the assay in the presence of varying concentrations of 5-(Aminomethyl)pyridine-2-sulfonamide to determine the inhibition constant (Kᵢ). Acetazolamide should be used as a positive control.[12]

  • Data Analysis: Plot enzyme activity versus inhibitor concentration and fit the data to the Morrison equation to determine Kᵢ values.

Protocol: Kinase Panel Screening

  • Assay Choice: Submit the compound to a commercial kinase screening panel (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo® platform) that tests for inhibition against hundreds of kinases at a fixed ATP concentration.

  • Data Interpretation: The primary output is typically "% Inhibition" at a given compound concentration (e.g., 10 µM). Hits are defined as kinases inhibited beyond a certain threshold (e.g., >50% inhibition).

  • Dose-Response Follow-up: For any identified hits, perform dose-response assays to determine the IC₅₀ value, providing a quantitative measure of potency.

Hit Validation: Biophysical Binding Confirmation

A positive result in an enzymatic assay should be validated with a biophysical assay that directly measures compound-protein binding, ensuring the observed inhibition is not an artifact. Differential Scanning Fluorimetry (DSF) is an excellent primary method.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Preparation: Mix the purified target protein (e.g., hCA II or a hit kinase) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Aliquot the protein-dye mixture into a 96-well PCR plate and add varying concentrations of the test compound.

  • Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence.

  • Analysis: Binding of a ligand stabilizes the protein, resulting in a positive shift in the melting temperature (ΔTₘ). A significant ΔTₘ confirms direct physical interaction.

Hypothetical Screening Results Summary

Target ClassAssay TypeTarget ExampleResult (Hypothetical)Interpretation
Carbonic AnhydrasesStopped-FlowhCA IXKᵢ = 85 nMPotent and specific inhibitor of a tumor-associated CA.
Carbonic AnhydrasesStopped-FlowhCA IIKᵢ = 1.2 µMWeaker inhibition of off-target cytosolic isoform.
Protein KinasesEnzymatic PanelCDK989% Inh. @ 10 µMPotential hit against a transcriptional kinase.[11]
Protein KinasesDose-ResponseCDK9IC₅₀ = 250 nMConfirmed potent activity.
BiophysicalDSFhCA IXΔTₘ = +5.2 °CStrong, direct binding confirmed.
BiophysicalDSFCDK9ΔTₘ = +4.5 °CStrong, direct binding confirmed.

Part 3: Unbiased Target Identification via Chemical Proteomics

While our hypothesis-driven approach may yield strong leads, it is crucial to perform an unbiased screen to identify all potential binding partners within the complex cellular proteome. Affinity Purification coupled with Mass Spectrometry (AP-MS) is the gold standard for this purpose.

Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

cluster_0 Probe Synthesis cluster_1 Pull-Down Experiment cluster_2 Analysis A 5-(Aminomethyl)pyridine- 2-sulfonamide B Linker + Biotin Tag A->B Couple via aminomethyl group C Affinity Probe Molecule B->C D Immobilize Probe on Streptavidin Beads C->D E Incubate with Cell Lysate D->E F Wash Away Non-specific Binders E->F G Elute Bound Proteins F->G H Trypsin Digest G->H I LC-MS/MS Analysis H->I J Database Search & Protein Identification I->J

Caption: AP-MS workflow for unbiased target identification.

Detailed Protocol: AP-MS

  • Probe Synthesis: Synthesize an affinity probe by coupling a biotin tag to the 5-aminomethyl group of the parent compound via a flexible linker (e.g., a PEG linker). A control probe, perhaps with an inverted or scrambled scaffold, should also be synthesized.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line known to express hCA IX or CDK9).

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow the compound to bind its protein targets. A parallel incubation with the control probe and beads alone should be run.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the experimental pulldown compared to the control pulldowns. These are your high-confidence candidate targets.

Part 4: Cellular Target Engagement and Functional Validation

Identifying a binding partner is not sufficient; we must prove that the compound engages this target within the complex environment of a living cell and elicits a functional consequence.

Cellular Thermal Shift Assay (CETSA)

CETSA is the definitive method for confirming target engagement in intact cells or tissues. It operates on the same principle as DSF: ligand binding stabilizes a protein against thermal denaturation.

A Treat Intact Cells with Compound or Vehicle B Heat Cell Suspensions to a Range of Temperatures A->B C Lyse Cells & Separate Soluble Fraction (via Centrifugation) B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Generate Melt Curve & Determine T_agg D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: CETSA

  • Cell Treatment: Treat cultured cells with either the compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing undenatured protein) from the precipitated, denatured protein via ultracentrifugation.

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature using a quantitative method like Western Blotting or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature. A positive shift in the melting curve for the compound-treated cells confirms target engagement in situ.

Functional Cellular Assays

The final step is to demonstrate that target engagement translates into a measurable biological effect. The choice of assay is dictated by the validated target.

  • If hCA IX is the validated target: hCA IX contributes to the acidification of the tumor microenvironment. A relevant functional assay would be to measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer. A potent hCA IX inhibitor should reduce ECAR in cancer cells expressing the enzyme.

  • If CDK9 is the validated target: CDK9 is a key regulator of transcription. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[11] A functional validation would involve treating a sensitive cell line (e.g., MV4-11 leukemia cells) with the compound and measuring the levels of Mcl-1 protein by Western Blot after a few hours.[11] A decrease in Mcl-1 would be the expected functional outcome.

Hypothetical Signaling Pathway Modulation by a CDK9 Inhibitor

CDK9 CDK9/Cyclin T RNAPII RNA Pol II CDK9->RNAPII Phosphorylates & Activates mRNA mRNA Transcript RNAPII->mRNA Transcription DNA Gene Locus (e.g., MYC, MCL1) DNA->RNAPII Protein Anti-Apoptotic Protein (Mcl-1, Myc) mRNA->Protein Translation Apoptosis Apoptosis Protein->Apoptosis Blocks Inhibitor 5-(Aminomethyl)pyridine- 2-sulfonamide Inhibitor->CDK9 Inhibits

Caption: Inhibition of CDK9-mediated transcription.

Conclusion

While the specific biological targets of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride are currently unknown, its chemical structure provides a strong rationale for investigating its potential as a carbonic anhydrase and/or protein kinase inhibitor. The multi-pronged approach detailed in this guide—combining in silico prediction, hypothesis-driven biochemical screening, unbiased chemical proteomics, and rigorous cellular validation—constitutes a robust and self-validating workflow. This strategy not only maximizes the probability of identifying the primary targets but also provides a comprehensive understanding of the compound's mechanism of action, a critical foundation for any future drug development program.

References

  • Al-Sayad, K. et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
  • Golding, B. T. et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry.
  • An, L. et al. (2006). Sulfonamide-based compounds as protein tyrosine kinase inhibitors. Google Patents (WO2006014405A2).
  • Golding, B. T. et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated S N 2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry.
  • Li, L. et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • Akocak, S. et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Khan, I. et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.
  • Jamil, W. et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
  • Abdel-Gawad, N. M. et al. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Medicinal Chemistry.
  • Wierzejewska, M. et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.
  • Angeli, A. et al. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate.
  • Nocentini, A. et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences.
  • Dueke-Eze, C. U. et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Africa.
  • Jamil, W. et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing.
  • CymitQuimica. (n.d.). CAS 63636-89-5: pyridine-2-sulfonamide. CymitQuimica.
  • Wang, K. et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Khan, K. M. et al. (2022). Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. ResearchGate.
  • Pavlinac, J. et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. BenchChem.
  • BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives. BOC Sciences.
  • Kumar, S. & Singh, R. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Indo American Journal of Pharmaceutical Sciences.
  • Gulea, A. et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Moustafa, A. H. (2017). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. ResearchGate.
  • Abbas, S. Y. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Aminomethyl)pyridine-2-sulfonamide Dihydrochloride in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, bifunctional building blocks are the cornerstone of high-throughput library generation. 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (CAS 2375274-27-2) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, bifunctional building blocks are the cornerstone of high-throughput library generation. 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (CAS 2375274-27-2) is a highly versatile, commercially available scaffold utilized extensively in the development of targeted therapeutics. By combining a primary amine (a handle for rapid derivatization) with a primary sulfonamide (a potent zinc-binding pharmacophore), this compound serves as a critical intermediate for synthesizing inhibitors targeting metalloenzymes like Carbonic Anhydrases (CA IX/XII) and phosphodiesterases such as ENPP1.

This application note provides an authoritative, self-validating guide to the physicochemical properties, mechanistic rationale, and step-by-step synthetic protocols for utilizing this building block in drug discovery workflows.

Physicochemical Profile & Mechanistic Rationale

Understanding the physical state of a building block is critical for designing robust synthetic routes. The dihydrochloride salt of 5-(aminomethyl)pyridine-2-sulfonamide is specifically preferred over its free base counterpart for several causal reasons:

  • Oxidative Stability: Primary benzylic/picolylic amines are prone to oxidation and dimerization over time. The dihydrochloride salt locks the amine in a protonated, non-nucleophilic state, drastically improving shelf-life.

  • Handling & Crystallinity: The salt form is a highly crystalline, free-flowing powder, whereas the free base can be hygroscopic or oily, making stoichiometric precision difficult during High-Throughput Screening (HTS) library preparation.

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C6H11Cl2N3O2S
Molecular Weight 260.14 g/mol [1]
PubChem CID 145867303[1]
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Water; Insoluble in DCM, Hexanes
Storage Conditions Desiccated at room temperature or 4°C

Biological Targets & Pathway Modulation

The structural topology of 5-(aminomethyl)pyridine-2-sulfonamide makes it an ideal precursor for two major therapeutic areas:

A. Carbonic Anhydrase (CA IX/XII) Inhibition via the "Tail Approach"

Human carbonic anhydrase isoforms IX and XII are overexpressed in hypoxic tumors and are validated anticancer targets. The pyridine-2-sulfonamide moiety acts as a highly efficient Zinc-Binding Group (ZBG), anchoring the molecule to the catalytic Zn2+ ion in the enzyme's active site. The aminomethyl group serves as a linker to attach diverse chemical "tails." This "tail approach" allows the synthesized derivatives to interact with the variable middle and outer rims of the CA active site, driving isoform selectivity and minimizing off-target effects[2].

B. ENPP1 Inhibition and STING Pathway Activation

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is the predominant hydrolase of 2'3'-cGAMP, a natural agonist of the STING pathway. Inhibiting ENPP1 prevents the degradation of cGAMP, thereby hyper-activating the STING pathway to stimulate Type I Interferon (IFN) production and robust anti-tumor immune responses[3]. Pyridine-sulfonamide derivatives synthesized from this building block have emerged as potent ENPP1 inhibitors.

STINGPathway dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Hydrolyzed by STING STING Activation cGAMP->STING Activates Inhibitor Synthesized Inhibitor (Pyridine-Sulfonamide) Inhibitor->ENPP1 Blocks IFN Type I IFN & Cytokines (Anti-tumor Immunity) STING->IFN Induces

ENPP1 inhibition prevents 2'3'-cGAMP hydrolysis, enhancing STING-mediated anti-tumor immunity.

Experimental Protocols: Synthetic Workflows

Because the starting material is a dihydrochloride salt, standard coupling conditions must be heavily modified. Failure to properly neutralize the salt will result in unreacted starting material, while improper solvent selection will lead to precipitation.

SynthWorkflow A 5-(Aminomethyl)pyridine-2-sulfonamide 2HCl (Starting Material) B Neutralization (3 eq. DIPEA, DMF, 0°C) A->B Base addition C Activated Carboxylic Acid (HATU or EDC/HOBt) B->C Pathway A D Isocyanate / Sulfonyl Chloride (Electrophile) B->D Pathway B E Amide Derivative (Target Compound) C->E Coupling F Urea/Sulfonamide Derivative (Target Compound) D->F Coupling

Synthetic pathways utilizing 5-(Aminomethyl)pyridine-2-sulfonamide for targeted library generation.

Table 2: Reaction Optimization Summary for Amide Coupling
Coupling ReagentBase (Equivalents)SolventConversion (LC-MS)Causal Notes
HATU DIPEA (3.5 eq)DMF>95%Superior kinetics; complete in 2-4h. Ideal for HTS.
EDC/HOBt DIPEA (3.5 eq)DMF>85%Standard conditions; requires 12-16h. Good for scale-up.
T3P (50% in EtOAc) Et3N (4.0 eq)EtOAc/DMF~70%Easier aqueous workup, but lower yield due to mixed solubility.
DCC DMAP (0.1 eq)DCM<10%Fails due to complete insolubility of the 2HCl salt in DCM.
Protocol A: High-Throughput Amide Coupling (Pathway A)

Objective: Synthesize targeted libraries by coupling the building block with diverse carboxylic acids.

  • Preparation of the Electrophile: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.1 mmol, 1.1 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active OAT ester.

  • Preparation of the Nucleophile: In a separate vial, suspend 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (1.0 mmol, 1.0 eq) in anhydrous DMF (3.0 mL).

  • Free-Basing (Critical Step): Cool the nucleophile suspension to 0 °C using an ice bath. Dropwise, add DIPEA (3.5 mmol, 3.5 eq).

    • Self-Validation: The cloudy suspension will transition to a clear, pale-yellow solution as the free base is generated. If the solution remains cloudy, sonicate for 2 minutes. Exactly 2.0 eq of DIPEA are consumed neutralizing the HCl; the remaining 1.5 eq drive the coupling.

  • Coupling: Transfer the activated carboxylic acid solution dropwise into the nucleophile solution at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature.

  • In-Process Control: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Validation: Confirm the disappearance of the starting material mass ( m/z 188.04 for the free base) and the appearance of the desired product mass.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically 0-10% MeOH in DCM).

Protocol B: Urea Formation via Isocyanate Coupling (Pathway B)

Objective: Synthesize urea-linked derivatives to introduce rigid hydrogen-bonding networks.

  • Dissolution: Suspend 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) at 0 °C.

  • Neutralization: Add DIPEA (2.2 mmol, 2.2 eq) dropwise. Stir until complete dissolution is achieved.

  • Electrophile Addition: Dissolve the target isocyanate (1.05 mmol, 1.05 eq) in anhydrous THF (2.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

    • Causality: Slow addition prevents localized high concentrations of isocyanate, mitigating the risk of di-addition (e.g., unwanted reaction at the sulfonamide nitrogen).

  • Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Eluent: 10% MeOH in DCM, visualized by UV at 254 nm).

  • Workup: Quench with 1 mL of MeOH to destroy any unreacted isocyanate. Concentrate the mixture in vacuo, and precipitate the product by adding cold diethyl ether. Filter the resulting solid and dry under high vacuum.

Analytical Validation

When validating the synthesized derivatives via 1H -NMR (typically in DMSO- d6​ ), researchers should look for the preservation of the primary sulfonamide signal, which is critical for target binding (e.g., to the Carbonic Anhydrase zinc ion).

  • Sulfonamide Protons: A broad singlet integrating to 2H typically appears between δ 7.40 - 7.60 ppm.

  • Pyridine Protons: The aromatic protons of the pyridine ring will appear as a distinct ABX or AMX system between δ 7.80 - 8.60 ppm.

  • Methylene Linker: The CH2​ protons of the aminomethyl group will shift from ~4.10 ppm (in the starting material) to ~4.30 - 4.50 ppm upon amide or urea formation, appearing as a doublet coupling to the newly formed adjacent NH proton.

References

  • National Center for Biotechnology Information. "5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride | C6H11Cl2N3O2S - PubChem". PubChem Compound Summary for CID 145867303. Available at:[Link]

  • Google Patents. "Phosphodiesterase inhibitors and their uses" (Patent CN115151253A).
  • Sharma, V., et al. "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry, 2022 Sep;126:105920. Available at:[Link]

Sources

Application

using 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride in cell culture

Application Note: Modulating the ENPP1-STING Axis in Cell Culture using 5-(Aminomethyl)pyridine-2-sulfonamide Dihydrochloride Scientific Background & Mechanism of Action 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modulating the ENPP1-STING Axis in Cell Culture using 5-(Aminomethyl)pyridine-2-sulfonamide Dihydrochloride

Scientific Background & Mechanism of Action

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (CAS: 2375274-27-2)[1] is a critical low-molecular-weight (MW: 260.14 g/mol )[2] scaffold and active moiety utilized in the development of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors[3].

In the context of innate immunity and oncology, ENPP1 is a transmembrane glycoprotein recognized as the predominant hydrolase of 2'3'-cGAMP[3]. 2'3'-cGAMP functions as a potent endogenous second messenger that activates the Stimulator of Interferon Genes (STING) pathway, leading to Type I Interferon (IFN-β) production and robust innate immune responses[3]. By degrading extracellular cGAMP, ENPP1 acts as an innate immune checkpoint, dampening STING signaling and promoting immunosuppression in the tumor microenvironment[4].

Applying 5-(Aminomethyl)pyridine-2-sulfonamide derivatives in cell culture blocks this hydrolysis[3]. This preserves exogenous or endogenous 2'3'-cGAMP, synergistically enhancing STING-dependent TBK1/IRF3 activation and subsequent IFN-β secretion[4].

G cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activates ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Inhibitor 5-(Aminomethyl)pyridine- 2-sulfonamide Inhibitor->ENPP1 Inhibits TBK1 TBK1 / IRF3 STING->TBK1 Recruits IFN IFN-β Production TBK1->IFN Induces

ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibition.

Reagent Preparation and Causality-Driven Handling

  • Reconstitution : The dihydrochloride salt form ensures high aqueous solubility. Reconstitute the lyophilized powder in sterile, nuclease-free water or cell-culture grade DMSO to create a 10 mM stock solution.

    • Causality: Using nuclease-free water is critical. The downstream assay involves 2'3'-cGAMP, a cyclic dinucleotide that is highly susceptible to degradation by contaminating nucleases or environmental phosphodiesterases.

  • Storage : Aliquot the 10 mM stock into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to maintain the structural integrity of the sulfonamide group.

Experimental Protocol: ENPP1 Inhibition & STING Activation Assay

To validate the efficacy of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, a self-validating experimental system must be established. This requires a cell line that expresses both functional ENPP1 and an intact STING pathway. Human THP-1 monocytes are the gold standard for this application[5].

Step 1: Cell Preparation and Seeding

  • Culture THP-1 cells in RPMI 1640 supplemented with 20% FBS and 2.5 mM L-alanyl-L-glutamine[5].

    • Causality: 20% FBS is utilized instead of the standard 10% to ensure robust cell viability and buffering capacity against the metabolic stress induced by high-dose cyclic dinucleotide stimulation.

  • Seed cells in a 96-well round-bottom plate at a density of 1 × 10⁶ cells/well in 180 μL of media[5]. Incubate for 1 hour at 37°C, 5% CO₂ to allow for environmental equilibration[5].

Step 2: Compound Pre-treatment

  • Add 10 μL of the 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride working solution to achieve a final well concentration of 10 μM[5].

    • Causality: Pre-treating the cells allows the inhibitor to fully occupy the extracellular catalytic domain of ENPP1 before the substrate is introduced, preventing immediate and irreversible substrate cleavage.

Step 3: Substrate Challenge

  • Add 10 μL of 2'3'-cGAMP to achieve a final concentration of 30 μM or 50 μM[5].

    • Causality: Without exogenous 2'3'-cGAMP, baseline IFN-β levels in THP-1 cells are too low to accurately measure ENPP1 inhibition. The inhibitor protects this exogenous cGAMP, allowing it to enter the cell and activate STING.

Step 4: Incubation and Harvest

  • Incubate the plate for 24 hours at 37°C, 5% CO₂[5].

  • Centrifuge the plate at 200 × g for 10 minutes[5].

    • Causality: Centrifugation at a low speed (200 × g) gently pellets the suspension THP-1 cells without causing shear stress or lysis. Cell lysis would release intracellular proteases that rapidly degrade the secreted IFN-β in the supernatant, leading to false-negative ELISA readings.

  • Carefully transfer the supernatant to a clean plate and store at -80°C until analysis[5].

Step 5: Quantification

  • Quantify IFN-β levels using a high-sensitivity human IFN-β ELISA kit according to the manufacturer's instructions[5].

Workflow Step1 1. Seed THP-1 Cells (1x10^6 cells/mL) Step2 2. Pre-treat with Inhibitor (10 μM final) Step1->Step2 Step3 3. Stimulate with 2'3'-cGAMP (30-50 μM) Step2->Step3 Step4 4. Incubate (24h at 37°C, 5% CO2) Step3->Step4 Step5 5. Harvest Supernatant (Centrifuge 200 x g) Step4->Step5 Step6 6. Quantify IFN-β (via ELISA) Step5->Step6

Step-by-step workflow for the THP-1 ENPP1/STING activation assay.

Data Presentation & Expected Outcomes

A self-validating protocol must include proper controls to isolate variables: a vehicle control (baseline), a cGAMP-only control (uninhibited ENPP1 activity), and a positive control using a non-hydrolyzable cGAMP analog (e.g., 2'3'-cGAM(PS)₂). The non-hydrolyzable analog cannot be degraded by ENPP1[5]; therefore, if the inhibitor is functioning correctly, the IFN-β levels in the test group should approach those of the positive control.

Table 1: Expected Quantitative Dynamics in THP-1 Assay

Experimental Group2'3'-cGAMP Conc.Inhibitor Conc.Expected IFN-β Secretion (pg/mL)Expected Cell Viability (%)
1. Vehicle Control 0 μM0 μM< 10> 98%
2. Substrate Only 30 μM0 μM150 - 200> 95%
3. Substrate + Inhibitor 30 μM10 μM800 - 1200> 90%
4. Positive Control *30 μM0 μM1000 - 1500> 85%

*Positive Control utilizes 2'3'-cGAM(PS)₂, a synthetic non-hydrolyzable analog, in place of standard 2'3'-cGAMP.

Sources

Method

analytical methods for 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride

An authoritative guide for the comprehensive analytical characterization of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, tailored for researchers and drug development professionals. Introduction 5-(Aminomethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for the comprehensive analytical characterization of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride, tailored for researchers and drug development professionals.

Introduction

5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is a heterocyclic compound featuring a pyridine core, a primary aminomethyl group, and a sulfonamide moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The pyridine ring is a "privileged" scaffold known to enhance pharmacokinetic properties, while the sulfonamide group is a cornerstone pharmacophore present in a wide array of therapeutic agents.[1] A thorough and robust analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and safety of downstream products.

This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride. The protocols are designed to be self-validating, with explanations grounded in established analytical principles to ensure scientific integrity.

Table 1: Physicochemical Properties of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride [2]

PropertyValue
IUPAC Name 5-(aminomethyl)pyridine-2-sulfonamide;dihydrochloride
CAS Number 2375274-27-2
Molecular Formula C₆H₁₁Cl₂N₃O₂S
Molecular Weight 260.14 g/mol
Physical Form Powder
SMILES C1=CC(=NC=C1CN)S(=O)(=O)N.Cl.Cl

Overall Analytical Workflow

The characterization of a novel or newly synthesized batch of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride should follow a logical and systematic progression. The workflow begins with preliminary purity assessments and culminates in definitive structural elucidation and quantitative analysis. This ensures that each analytical step builds upon the last, providing a comprehensive profile of the compound.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Quantitative Assay TLC TLC (Qualitative Purity & Method Scouting) HPLC RP-HPLC (Purity, Impurity Profile, Quantification) TLC->HPLC Informs mobile phase selection Solubility Solubility Testing MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Solubility->MS Guides solvent selection NMR NMR Spectroscopy (¹H, ¹³C - Definitive Structure) Solubility->NMR Guides solvent selection Titration Non-Aqueous Titration (Assay of Dihydrochloride Salt) Solubility->Titration Guides solvent selection HPLC->MS LC-MS for impurity identification HPLC_Assay HPLC Assay (Assay vs. Reference Standard) HPLC->HPLC_Assay Method adopted for assay MS->NMR Confirms MW for NMR assignment IR IR Spectroscopy (Functional Group Identification) NMR->IR Cross-verification of functional groups

Caption: General workflow for the characterization of a novel chemical entity.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool for this purpose due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Principle of Method Selection: 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is a polar, water-soluble, and non-volatile compound, making RP-HPLC an ideal analytical choice. A C18 stationary phase provides a non-polar surface that retains the compound based on hydrophobic interactions, while a polar, aqueous-organic mobile phase elutes it. The inclusion of an acidic modifier in the mobile phase is crucial; it protonates residual silanols on the silica backbone, preventing peak tailing from interactions with the basic pyridine nitrogen.[3] A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.[4]

Experimental Protocol (RP-HPLC):

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent mixture to a working concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: Suggested HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase; provides good retention and resolution.[5]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and suppresses silanol interactions.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BA shallow gradient ensures resolution of closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
UV Detection 254 nm or 270 nmPyridine and sulfonamide moieties exhibit strong absorbance in this region.[4][5]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities relative to the main peak. For accurate quantification of impurities, a reference standard is required.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure, confirming the identity and connectivity of atoms within the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred technique for this molecule as it is a soft ionization method suitable for polar, pre-charged, or easily ionizable compounds. Given the presence of basic nitrogen atoms, analysis in positive ion mode ([M+H]⁺) is optimal.

Experimental Protocol (LC-MS):

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Ion ESI.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Expected Ion: The primary ion observed should correspond to the protonated free base [C₆H₉N₃O₂S + H]⁺.

    • Calculated Monoisotopic Mass of Free Base: 187.0470

    • Expected [M+H]⁺: m/z 188.0548

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the unique carbon atoms. The dihydrochloride salt form will cause significant downfield shifts for protons on or near the protonated nitrogen atoms compared to the free base.[6]

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum (proton-decoupled).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

  • Expected ¹H NMR Spectral Features (in DMSO-d₆):

    • Pyridine Ring Protons (3H): Expect three signals in the aromatic region (~δ 7.5-8.8 ppm). The protons adjacent to the electron-withdrawing sulfonamide group and the protonated ring nitrogen will be the most downfield.

    • Aminomethyl Protons (-CH₂-): A singlet or multiplet around δ 4.0-4.5 ppm.

    • Ammonium Protons (-NH₃⁺): A broad signal, typically downfield (>δ 8.0 ppm), which may exchange with D₂O.

    • Sulfonamide Protons (-SO₂NH₂): A broad singlet, typically in the range of δ 7.0-7.5 ppm, which will also exchange with D₂O.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the presence of key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Expected Characteristic Absorption Bands: [7]

    • ~3200-3000 cm⁻¹: N-H stretching (from NH₃⁺ and SO₂NH₂).

    • ~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.

    • ~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively.

Stability-Indicating Method Development

To ensure that the analytical method can accurately measure the compound in the presence of its degradation products, forced degradation studies should be performed. This is a critical step in drug development and is often required by regulatory agencies.[8] The HPLC method described in section 1.1 should be used to analyze the stressed samples.

Forced_Degradation_Workflow cluster_conditions Stress Conditions (ICH Q1A) start 5-(Aminomethyl)pyridine- 2-sulfonamide dihydrochloride (in solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) start->Oxidation Thermal Thermal (Solid state, 80°C) start->Thermal Photo Photolytic (UV/Vis light exposure) start->Photo analysis Analyze all samples by Stability-Indicating HPLC Method Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis evaluation Evaluate Peak Purity (PDA Detector) & Mass Balance analysis->evaluation

Caption: Workflow for forced degradation studies.

Protocol Outline for Forced Degradation:

  • Prepare Solutions: Prepare solutions of the compound (~0.5 mg/mL) in various stress media.

  • Apply Stress:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 8 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Expose the solid powder to 80°C for 48 hours.

    • Photolytic: Expose a solution to UV/Visible light (as per ICH Q1B guidelines).

  • Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to the target concentration, and analyze by HPLC.

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

References

  • PubChem. 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Agilent Technologies. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Application Note. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Technical Article. Available from: [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • El-Gindy, A., et al. (2005). Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Szafran, M., et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Juniper Publishers. Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Annals of Reviews and Research. Available from: [Link]

  • Ghandour, R., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports. Available from: [Link]

Sources

Application

Application Note: Advanced Purification Strategies for Pyridine and its Derivatives

Introduction Pyridine and its functionalized derivatives are fundamental building blocks in pharmaceutical synthesis (e.g., kinase inhibitors, antihistamines) and agrochemical development. Despite their ubiquity, purifyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine and its functionalized derivatives are fundamental building blocks in pharmaceutical synthesis (e.g., kinase inhibitors, antihistamines) and agrochemical development. Despite their ubiquity, purifying these nitrogenous heterocycles presents distinct physicochemical challenges. Pyridine is highly hygroscopic, forms a constant-boiling azeotrope with water, and its basic nitrogen (pKa ~5.2) interacts deleteriously with standard acidic chromatographic stationary phases.

This application note synthesizes field-proven methodologies for pyridine purification across three operational scales: bulk solvent desiccation, reaction mixture extraction, and high-resolution chromatographic isolation.

Section 1: Bulk Solvent Purification – Breaking the Azeotrope

Causality & Mechanistic Insight: Commercial-grade pyridine often contains water and homologous amines (such as picolines and lutidines). Simple distillation is thermodynamically insufficient for dehydration because pyridine forms a constant-boiling azeotrope with water (boiling point 92.6 °C, containing ~43% water). To overcome this, aggressive chemical desiccation must precede thermal separation. Solid potassium hydroxide (KOH) or barium oxide (BaO) is employed not merely as a desiccant, but to chemically sequester water and precipitate basic impurities prior to fractional distillation 1.

Protocol 1: Rigorous Desiccation and Fractional Distillation

  • Pre-Drying: Add solid KOH pellets (approx. 20 g per 1 L of crude pyridine) to the solvent. Seal and allow the mixture to stand for at least 24 hours with occasional swirling. The KOH will absorb water and cause an aqueous caustic layer to separate.

  • Decantation: Carefully decant the supernatant pyridine into a clean, dry boiling flask, leaving the heavy aqueous hydroxide layer behind.

  • Secondary Desiccation: Add activated Linde type 5A molecular sieves or Calcium Hydride (CaH₂) to the flask for deep desiccation.

  • Distillation: Assemble a fractional distillation apparatus flushed with CO₂-free nitrogen (pyridine degrades and darkens upon prolonged oxygen exposure).

  • Collection: Heat the flask and collect the fraction boiling at 115.2 °C. Discard the first 5% (forerun) and leave the last 10% in the still pot.

  • Self-Validation: Perform a Karl Fischer titration on the distillate. A successful protocol yields a water content of < 0.05%. Store the purified product over 4Å molecular sieves.

Distillation A Crude Pyridine (Azeotrope Risk) B Pre-drying (Solid KOH, 24h) A->B Add base (20g/L) C Decantation B->C Remove aqueous phase D Secondary Drying (Mol Sieves / BaO) C->D Deep desiccation E Fractional Distillation (Inert Atmosphere) D->E Heat & separate F Pure Pyridine (>99.8%) E->F Collect distillate

Workflow for the rigorous desiccation and fractional distillation of pyridine.

Section 2: Reaction Mixture Scale – Exploiting Ionization via Acid-Base Extraction

Causality & Mechanistic Insight: When synthesizing pyridine derivatives, the target compound is often mixed with neutral or acidic organic byproducts. The basicity of the pyridinic nitrogen allows for a highly selective purification vector: reversible protonation. By lowering the aqueous pH below 3, the pyridine derivative is protonated into a highly polar, water-soluble pyridinium salt. Neutral organic impurities remain partitioned in the organic solvent. Subsequent basification (pH > 10) deprotonates the nitrogen, regenerating the lipophilic free base for recovery 2.

Protocol 2: Acid-Base Extraction Workflow

  • Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 10% HCl or 20% H₂SO₄. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the pyridinium salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Self-Validation (Step 1): Spot the organic layer on a TLC plate. If the pyridine derivative is still present under UV light, repeat the acidic extraction and combine the aqueous layers.

  • Basification: Place the aqueous flask in an ice bath (the neutralization is highly exothermic). Slowly add 6M NaOH dropwise while stirring until the pH indicator paper reads > 10. The solution will turn cloudy as the free pyridine base precipitates or forms an emulsion.

  • Back-Extraction: Transfer the basic aqueous mixture back to the separatory funnel. Extract three times with fresh organic solvent to recover the free pyridine.

  • Final Recovery: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

AcidBase A Reaction Mixture (Pyridine + Neutrals) B Add Dilute Acid (pH < 3) A->B C Aqueous Layer (Pyridinium Salt) B->C Extraction D Organic Layer (Neutral Impurities) B->D Discard/Recycle E Add Base (NaOH) (pH > 10) C->E Basification F Extract with Solvent E->F Back-extraction G Purified Pyridine F->G Evaporate solvent

Acid-base extraction protocol for separating pyridine derivatives from neutral impurities.

Section 3: Drug Development Scale – Overcoming Chromatographic Tailing

Causality & Mechanistic Insight: Standard normal-phase chromatography utilizes silica gel, which possesses weakly acidic surface silanol groups (Si-OH). When basic pyridine derivatives traverse the column, strong hydrogen bonding and acid-base interactions occur between the basic nitrogen and the acidic silanols. This results in severe peak tailing, irreversible adsorption (low recovery), and potential on-column degradation. To achieve high-purity isolation suitable for drug development, these interactions must be masked via dynamic coating or alternative stationary phases 3.

Protocol 3: Modified Normal-Phase Column Chromatography

  • Stationary Phase Neutralization: Prepare the silica gel slurry using a non-polar eluent (e.g., hexanes) modified with 1% (v/v) Triethylamine (TEA). The TEA dynamically coats the silica, neutralizing the acidic silanol sites before the sample is introduced.

  • Column Packing: Pour the slurry into the column and allow it to settle. Flush with 2 column volumes of the TEA-modified solvent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and apply it evenly to the top of the silica bed.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate, maintaining 1% TEA throughout the mobile phase.

  • Self-Validation: Monitor fractions via TLC. Run a 2D TLC plate prior to the column to ensure the derivative does not degrade on the silica. The addition of TEA will significantly sharpen the pyridine derivative spots compared to unmodified silica.

  • Alternative (Reverse-Phase HPLC): If normal-phase fails, utilize an end-capped C18 column or a polymer-based column (stable at pH > 8) for preparative HPLC, ensuring the mobile phase pH is adjusted to keep the pyridine in its neutral state.

Chromatography A Chromatography of Pyridines B Peak Tailing on Silica? A->B E Low Recovery / Degradation? A->E C Add 1% TEA to Mobile Phase B->C Yes (Silanol Interaction) D Use End-capped C18 B->D Alternative Phase F Avoid Acidic Silica E->F Yes (Acid Instability) G Adjust pH > 8 (Polymer) E->G Optimize RP-HPLC

Decision tree for troubleshooting chromatographic resolution of pyridine derivatives.

Section 4: Quantitative Data & Method Comparison

To facilitate method selection, the following table synthesizes the quantitative efficacy, scalability, and limitations of the discussed purification techniques.

Purification MethodTarget Impurities RemovedTypical Purity AchievedOptimal ScaleKey Limitation / Consideration
Chemical Drying & Distillation Water, volatile amines, azeotropes> 99.8% 2Bulk Solvent (Liters)Highly energy-intensive; requires inert atmosphere to prevent oxidation.
Acid-Base Extraction Neutral and acidic organic byproducts> 99.0% 2Reaction Scale (Grams)Introduces water; requires subsequent drying; ineffective for basic impurities.
Modified Chromatography Closely related structural isomers> 99.5% 3Prep/Drug Scale (mg to g)Silica acidity can degrade sensitive derivatives; requires TEA removal post-column.
References
  • LookChem. "Purification of Pyridine - Chempedia.
  • Benchchem. "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Benchchem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonamide Synthesis Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Sulfonamide Synthesis. Designed for medicinal chemists, process scientists, and drug development professionals, this guide provides authoritative troubleshooting strategies, se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. Designed for medicinal chemists, process scientists, and drug development professionals, this guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize S–N bond formation in your workflows.

Section 1: Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, experimental protocols must be designed as self-validating systems. The following methodologies incorporate built-in physical and chemical checkpoints to verify reaction integrity in real-time.

Protocol A: Classical Anhydrous Sulfonylation (High-Yield Baseline)

Causality Focus: Using an organic base like N,N-Diisopropylethylamine (DIPEA) or Pyridine in strictly anhydrous dichloromethane (DCM) prevents the competitive hydrolysis of the sulfonyl chloride. Pyridine is particularly effective as it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Validation Checkpoint: The low temperature kinetically suppresses side reactions like bis-sulfonylation and exothermic degradation.

  • Addition: Dissolve the sulfonyl chloride (1.05 mmol) in DCM (2 mL) and add dropwise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc); the complete disappearance of the ninhydrin-active amine spot confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (to remove excess base), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Green Electrochemical Oxidative Coupling

Causality Focus: Traditional methods rely on moisture-sensitive sulfonyl chlorides. This protocol directly couples thiols and amines using electricity as the sole oxidant, eliminating hazardous pre-functionalized reagents and generating only benign hydrogen gas as a byproduct[1].

Step-by-Step Methodology:

  • Electrolyte Setup: In a 700 μL flow reactor (or batch equivalent), combine thiol (2.0 mmol), amine (3.0 mmol), and Me₄NBF₄ (0.2 mmol) as the supporting electrolyte.

  • Solvent System: Dissolve the mixture in 20 mL of CH₃CN / 0.3 M HCl (3:1 v/v).

    • Validation Checkpoint: The acidic environment is critical; running the reaction in the absence of acid or at lower concentrations will result in drastically lower isolated yields[1].

  • Electrolysis: Apply current using a Carbon anode and Iron cathode with a 5-minute residence time.

  • Isolation: Extract the mixture with ethyl acetate, wash with brine, and purify via flash chromatography.

Section 2: Troubleshooting Guides & FAQs

Q1: My reaction with an aniline derivative yields less than 20% product. How can I optimize this? A1: Anilines are weakly nucleophilic because the nitrogen lone pair is delocalized into the aromatic ring.

  • Troubleshooting Logic: Standard bases like triethylamine are insufficient to drive the reaction forward.

  • Solution: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to act as a nucleophilic catalyst. Alternatively, pivot to a modern2 using a bench-stable SO₂ surrogate like K₂S₂O₅. This bypasses highly reactive sulfonyl chlorides and accommodates weakly nucleophilic amines, achieving yields up to 92%[2].

Q2: I am observing significant hydrolysis of my sulfonyl chloride starting material. How do I prevent this? A2: Hydrolysis competes directly with amination, particularly in biphasic (Schotten-Baumann) conditions where water acts as a nucleophile.

  • Troubleshooting Logic: The rate of amination must be manipulated to exceed the rate of hydrolysis.

  • Solution: Switch to strictly anhydrous conditions (Protocol A). If aqueous conditions are mandatory for substrate solubility, pre-mix the amine and base, and add the sulfonyl chloride strictly at 0 °C. The lower temperature kinetically favors the amine nucleophile over water.

Q3: LC-MS shows a significant amount of bis-sulfonamide byproduct. How can I drive the reaction to the mono-sulfonamide? A3: Primary amines are prone to over-sulfonylation. The resulting mono-sulfonamide retains an acidic N–H proton, which can be deprotonated by excess base to form a highly nucleophilic sulfonamide anion that attacks a second equivalent of sulfonyl chloride.

  • Troubleshooting Logic: You must strictly control stoichiometry and local concentration.

  • Solution: Use exactly 1.0 equivalent of sulfonyl chloride and add it very slowly (via syringe pump) to a slight excess of the primary amine (1.2–1.5 equiv).

Q4: How can I scale up sulfonamide synthesis while adhering to green chemistry principles? A4: Traditional scale-ups suffer from poor atom economy and generate massive amounts of salt waste.

  • Troubleshooting Logic: Replace stoichiometric halogenated reagents with catalytic or on-demand systems.

  • Solution: Implement 3 (e.g., using magnesium sulfinates and NaOCl) which drastically reduce toxic gas handling and improve atom economy[3]. Alternatively, utilize 4 like aqueous extracts of orange or banana peels, which have demonstrated synthetic yields exceeding 90% in eco-friendly protocols[4].

Section 3: Quantitative Data Comparison

The following table summarizes the operational parameters and green metrics for various sulfonamide synthesis strategies.

Reaction SystemReagentsTypical YieldGreen Metric / AdvantagePrimary Limitation
Classical Anhydrous TsCl/MsCl, Amine, DIPEA, DCM80–95%Low (High salt/solvent waste)Sensitive to moisture; bis-sulfonylation
Electrochemical [1]Thiol, Amine, Me₄NBF₄, e⁻75–90%High (No sacrificial oxidants)Requires potentiostat/flow reactor
Bench-Stable SO₂ [2]Aryl halide, K₂S₂O₅, Amine, Pd25–92%Medium (Avoids toxic SO₂ gas)Requires Pd catalyst & inert atmosphere
Natural Catalysts [4]Sulfonyl chloride, Amine, Peel Extract>90%High (Aqueous, non-toxic catalyst)Substrate scope limited to specific amines

Section 4: Workflow Visualizations

TroubleshootingWorkflow Start Issue: Low Sulfonamide Yield Analyze Analyze LC-MS / TLC Data Start->Analyze Hydrolysis Byproduct: Sulfonic Acid (Hydrolysis) Analyze->Hydrolysis Mass = M(Sulfonyl) + 18 BisSulf Byproduct: Bis-sulfonamide Analyze->BisSulf Mass = M + M(Sulfonyl) - 1 NoRxn Observation: Unreacted Amine Analyze->NoRxn Weak Nucleophile FixHydro Action: Ensure Anhydrous Conditions & Lower Temp to 0°C Hydrolysis->FixHydro FixBis Action: Slow Addition of TsCl/MsCl & Use Excess Amine BisSulf->FixBis FixNoRxn Action: Add DMAP Catalyst or Use Pd-SO2 Surrogate NoRxn->FixNoRxn

Diagnostic workflow for troubleshooting common side reactions in sulfonamide synthesis.

References

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: Journal of the American Chemical Society (nih.gov) URL:1[1]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities Source: Asian Journal of Green Chemistry (ajgreenchem.com) URL:4[4]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO₂ Gas Generated On Demand Source: Organic Process Research & Development (acs.org) URL:3[3]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO₂ Surrogate Source: The Journal of Organic Chemistry (acs.org) URL:2[2]

Sources

Optimization

Section 1: Mechanistic Troubleshooting &amp; Causality Workflows

Welcome to the Pyridine Compounds Technical Support Center . As a Senior Application Scientist, I frequently encounter challenges related to the instability of pyridine-containing compounds in solution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Compounds Technical Support Center . As a Senior Application Scientist, I frequently encounter challenges related to the instability of pyridine-containing compounds in solution. Pyridine rings and their derivatives are ubiquitous in drug development, yet they exhibit complex degradation profiles—ranging from spontaneous hydrolysis in beta-lactams to extreme moisture sensitivity in sulfonyl chlorides, and even unexpected redox behaviors in microdroplets.

This guide provides field-proven, self-validating protocols to diagnose and mitigate these instability pathways, ensuring scientific integrity and experimental reproducibility.

Issue 1: Spontaneous Hydrolysis and Pyridine Generation in Aqueous Formulations

  • Context: Beta-lactam antibiotics containing a pyridine side chain, such as Ceftazidime (CAZ), are notorious for their temperature-sensitive instability in aqueous solutions.

  • Causality: The beta-lactam ring is highly susceptible to spontaneous hydrolysis. When the ring opens, it triggers the cleavage of the C3 side chain, releasing free pyridine into the solution[1]. Since pyridine is a toxic byproduct, its generation must be strictly controlled to meet pharmacopeial limits (e.g., Not More Than 0.5% w/w)[2].

  • Resolution: Implement a strict cold-chain reconstitution protocol. Formulate in 0.9% w/v saline and store at 2–8°C. Data shows that CAZ solutions can be safely stored for 48 hours at 2–8°C, followed by a controlled 12-hour administration period at 32°C without exceeding pyridine toxicity limits[2].

Issue 2: Rapid Decomposition of Pyridine-2-Sulfonyl Chloride

  • Context: Researchers often observe that pyridine-2-sulfonyl chloride turns from a pale yellow oil to a dark brown/black sludge, failing to react with nucleophiles.

  • Causality: This compound is exceptionally hygroscopic. The primary degradation pathway is rapid hydrolysis, where ambient moisture reacts with the sulfonyl chloride to form pyridine-2-sulfonic acid and HCl[3]. Furthermore, alpha-isomeric pyridines can undergo decomposition via the extrusion of SO2[3].

  • Resolution: Always store under an inert atmosphere (Argon or Nitrogen) at low temperatures. For long-term viability, consider synthesizing stable surrogates, such as 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which can be stored for months and used as effective electrophile substitutes[3].

Issue 3: Photodegradation and Oxidation in Clear Vials

  • Context: Pyridine solutions left on the benchtop under ambient or UV light show decreasing assay yields and increased total organic carbon (TOC) loss.

  • Causality: While the pyridine ring is generally resistant to standard oxidants due to the electronegativity of the nitrogen atom, UV irradiation (specifically at 254 nm) activates the electrons in the pi bond. This excited state rapidly reacts with hydroxyl radicals (e.g., from trace peroxides), leading to ring cleavage and complete mineralization[4].

  • Resolution: Utilize amber glassware for all pyridine solutions. If utilizing UV sterilization, ensure pyridine-containing APIs are shielded, or quantify degradation using a stability-indicating HPLC method.

Issue 4: Anomalous Reduction in Aerosolized Solutions

  • Context: LC-MS analysis of sprayed pyridine aqueous solutions shows unexpected degradation products not present in the bulk solution.

  • Causality: Water microdroplets possess unique redox capabilities. At the air-water interface, the high electric field facilitates the spontaneous dissociation of OH−, transferring an electron to pyridine to form highly reactive pyridyl anions (C5H5N−) and hydroxyl radicals (•OH)[5]. This phenomenon only occurs in microdroplets, not in bulk water.

  • Resolution: When using electrospray ionization (ESI) or nebulizing pyridine solutions, account for microdroplet-induced redox artifacts. Adjust the capillary voltage or use non-aqueous sheath liquids to suppress spontaneous anion formation.

Section 2: Diagnostic Visualizations

PyridineInstability Start Pyridine Compound Instability Detected Aqueous Is the solvent aqueous? Start->Aqueous Moisture Is the reagent highly moisture-sensitive? (e.g., Sulfonyl Chloride) Aqueous->Moisture Non-Aqueous Hydrolysis Spontaneous Hydrolysis (e.g., Ceftazidime) Aqueous->Hydrolysis Bulk Liquid Microdroplet Microdroplet Redox (Aerosol/ESI) Aqueous->Microdroplet Aerosolized Light Is it exposed to UV or strong light? Moisture->Light No StoreInert Use Anhydrous Solvents Store under Argon Moisture->StoreInert Yes UseAmber Use Amber Vials Avoid 254nm UV Light->UseAmber Yes Buffer Control Temp (2-8°C) Monitor pH Hydrolysis->Buffer

Diagnostic decision tree for identifying and resolving pyridine compound instability.

CeftazidimeDegradation CAZ Ceftazidime (CAZ) (Intact Beta-Lactam) Hydrolysis Aqueous Hydrolysis (Temp > 8°C) CAZ->Hydrolysis Degradant Ring-Opened Intermediate Hydrolysis->Degradant Pyridine Free Pyridine (Toxic Byproduct) Degradant->Pyridine

Mechanistic pathway of Ceftazidime hydrolysis leading to toxic pyridine generation.

Section 3: Quantitative Data Summaries

Table 1: Stability Profiles and Degradation Limits of Common Pyridine Compounds

CompoundEnvironment/SolventPrimary Degradation PathwaySafe Storage Limit / ConditionPharmacopeial/Toxicity Limit
Ceftazidime (CAZ) Aqueous (0.9% Saline)Hydrolysis & Pyridine Release48 hrs at 2–8°C + 12 hrs at 32°CPyridine NMT 0.5% (w/w)[2]
Pyridine-2-sulfonyl chloride Ambient Air / MoistureHydrolysis to Sulfonic AcidHours (must be stored <0°C under Ar)N/A (Reactive Intermediate)[3]
Pyridine (Bulk) Aqueous + UV (254 nm)Pi-bond activation & OxidationStable in amber glass, dark>90% degradation in 10 min (with H2O2)[4]
Pyridine (Microdroplets) Aerosolized WaterReduction to Pyridyl AnionN/A (Spontaneous at air-water interface)N/A (Gas-phase lifetime ~50 ms)[5]

Section 4: Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ceftazidime and Pyridine Quantification

  • Objective: To simultaneously quantify the active pharmaceutical ingredient (CAZ) and its toxic degradation product (pyridine) to ensure patient safety during continuous infusion[2].

  • Self-Validation Check: The retention times must be distinctly resolved. If the pyridine peak exhibits tailing, the mobile phase buffering is insufficient and must be adjusted before proceeding.

  • Step-by-Step Methodology:

    • Sample Preparation: Reconstitute CAZ in 0.9% w/v saline to a concentration of 12 mg/mL or 25 mg/mL[2].

    • Column Selection: Utilize a Spherisorb 5µm hexyl column (100 × 4.6 mm) or an equivalent C18 column optimized for polar heterocycles.

    • Mobile Phase: Prepare an isocratic mixture of Acetonitrile : 0.05 M Aqueous Ammonium Acetate (7:93 v/v).

    • Flow Rate & Detection: Set the flow rate to 2.0 mL/min. Set the UV detector wavelength to 254 nm.

    • System Suitability: Inject analytical standards. Ceftazidime should elute at approximately 1.3 minutes, and pyridine at 3.8 minutes.

    • Analysis: Sample at T=0, 24, 48, and 72 hours. Validate that CAZ remains between 90-110% of the initial concentration and pyridine does not exceed 0.5% (w/w)[2].

Protocol 2: Anhydrous Handling and Surrogate Synthesis for Pyridine-2-Sulfonyl Chloride

  • Objective: To prevent the hydrolytic decomposition of pyridine-2-sulfonyl chloride during synthesis workflows[3].

  • Self-Validation Check: The formation of a white precipitate (succinimide) during the reaction confirms the successful chlorination of the sulfinate precursor.

  • Step-by-Step Methodology:

    • Precursor Preparation: In a flame-dried flask under an Argon atmosphere, suspend sodium pyridine-2-sulfinate (1.0 eq) in anhydrous Dichloromethane (DCM)[3].

    • Temperature Control: Submerge the flask in an ice bath to strictly maintain 0 °C.

    • Chlorination: Add N-chlorosuccinimide (1.0 eq) portion-wise to prevent exothermic spikes. Stir at 0 °C for exactly 1 hour[3].

    • Filtration: Filter the mixture through a short plug of anhydrous Celite under inert gas to remove the solid succinimide byproduct[3].

    • Immediate Utilization: The resulting filtrate contains the highly reactive pyridine-2-sulfonyl chloride. Do not attempt to concentrate to dryness. Add the nucleophile (e.g., an amine) dropwise directly into this cold solution to trap the electrophile before SO2 extrusion or hydrolysis can occur[3].

Section 5: Frequently Asked Questions (FAQs)

Q: Why does my aqueous pyridine solution degrade rapidly when exposed to a UV sterilization lamp, even without added oxidants? A: Pyridine rings strongly absorb UV light at 254 nm, which excites the electrons in the pi bond. This excited state makes the normally stable ring highly susceptible to attack by trace hydroxyl radicals naturally present in the water, leading to rapid ring cleavage and complete mineralization[4]. Always use amber vials or shield your solutions from UV sources.

Q: I am analyzing an aqueous pyridine solution via LC-MS (ESI) and seeing an unexpected mass corresponding to a pyridyl anion (C5H5N-). Is my bulk solution degrading? A: Not necessarily. Recent studies demonstrate that sprayed water microdroplets (like those generated in ESI) possess extreme redox capabilities. The high electric field at the air-water interface causes spontaneous dissociation of OH-, which transfers an electron to pyridine, forming the pyridyl anion[5]. This is an artifact of the aerosolization process, not a reflection of bulk solution instability.

Q: Can I store reconstituted Ceftazidime at room temperature for a 24-hour infusion? A: No. Ceftazidime undergoes temperature-sensitive spontaneous hydrolysis, which cleaves the C3 side chain and generates toxic pyridine[1]. To remain within the safe pharmacopeial limit of Not More Than 0.5% w/w pyridine, the solution must be stored at 2-8°C for up to 48 hours, and the room temperature/body temperature (32°C) infusion period must not exceed 12 hours[2].

Section 6: References

  • Stability testing of ceftazidime solutions for injection in elastomeric devices at 12 mg/mL and 25 mg/mL Source: e-OPAT URL:[Link]

  • UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment Source: PubMed (NIH) URL:[Link]

  • Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions Source: PNAS URL:[Link]

  • How To Minimize Toxic Exposure to Pyridine during Continuous Infusion of Ceftazidime in Patients with Cystic Fibrosis? Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve Kinase Inhibitor Selectivity

Welcome to the Technical Support Center for Kinase Inhibitor Selectivity. This guide is designed for researchers, scientists, and drug development professionals actively working to create more specific and effective kina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Inhibitor Selectivity. This guide is designed for researchers, scientists, and drug development professionals actively working to create more specific and effective kinase inhibitors. The high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge, often leading to off-target effects that can confound experimental results and cause toxicity.[1][2]

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues encountered during the discovery and optimization process. Our approach is grounded in explaining the causal mechanisms behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is kinase inhibitor selectivity and why is it a critical challenge?

A: Kinase inhibitor selectivity refers to the ability of a compound to inhibit a specific target kinase or a desired subset of kinases with significantly greater potency than it inhibits other kinases across the kinome.[3] It is a critical challenge because the human kinome consists of over 500 members, many of which share highly conserved structural features, especially within the ATP-binding pocket that most inhibitors target.[2]

Poor selectivity can lead to:

  • Misinterpretation of Biological Data: If an inhibitor engages multiple targets, it becomes difficult to attribute an observed phenotype solely to the intended target.[4]

  • Off-Target Toxicity: Inhibition of kinases essential for normal physiological functions can lead to adverse effects in preclinical and clinical settings.[5]

  • Reduced Therapeutic Efficacy: Engaging multiple kinases can sometimes lead to paradoxical pathway activation or unforeseen resistance mechanisms.[3][6]

Q2: How is kinase inhibitor selectivity quantitatively measured and reported?

A: Selectivity is typically assessed by profiling an inhibitor against a large panel of kinases and comparing its potency (e.g., IC50, Ki, or Kd) for the intended target versus other kinases.[7][8] The results are often presented in a selectivity table.

MetricDescriptionHow to Interpret
IC50 The concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical or cellular assay.[7]A lower IC50 value indicates higher potency.
Fold-Selectivity The ratio of the IC50 for an off-target kinase to the IC50 for the primary target kinase.A higher fold-selectivity value indicates better selectivity for the primary target over that specific off-target.
Selectivity Score (S-Score) A quantitative measure that captures the inhibitor's specificity over a panel of kinases. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.A lower S-score indicates higher selectivity.
Selectivity Entropy A metric that quantifies the distribution of inhibition across a kinase panel, providing a measure of the promiscuity of an inhibitor.[9]A lower entropy score indicates a more selective inhibitor.

Example Kinase Selectivity Profile: Data is for illustrative purposes.

Kinase TargetIC50 (nM)Fold-Selectivity (vs. Target A)
Target A (Primary) 5 1
Off-Target B500100
Off-Target C2,500500
Off-Target D>10,000>2,000
Q3: My inhibitor shows unexpected toxicity in my cell-based assay. Is this an off-target effect, and how do I begin troubleshooting?

A: This is a classic problem. Unexpected toxicity or phenotypes that contradict the known biology of your primary target are strong indicators of off-target activity.[4] A systematic approach is crucial to de-risk your compound.

G cluster_0 Troubleshooting Unexpected Phenotypes A Start: Unexpected Phenotype Observed (e.g., Toxicity, Contradictory Data) B Step 1: Confirm On-Target Engagement in Cells (e.g., CETSA, NanoBRET) A->B C Step 2: Use a Structurally Unrelated Inhibitor for the Same Target B->C If target is engaged... F Phenotype Recapitulated? C->F D Step 3: Perform Target Knockdown/Knockout (siRNA, CRISPR) G Phenotype Abolished? D->G E Phenotype Persists? I Conclusion: Likely Off-Target Effect E->I Yes F->E No H Conclusion: Likely On-Target Effect (Re-evaluate target biology) F->H Yes G->E No G->H Yes J Next Step: Identify Off-Targets (Kinome Profiling, Proteomics) I->J

Caption: Initial workflow for diagnosing off-target effects.

Experimental Protocol: Differentiating On-Target vs. Off-Target Effects
  • Use a Structurally Unrelated Inhibitor: Treat your cells with a well-characterized inhibitor of the same target that has a different chemical scaffold. If this second inhibitor reproduces the same phenotype, it's more likely an on-target effect.[4] If the phenotype is unique to your compound, an off-target effect is probable.

  • Genetic Target Validation: Use siRNA, shRNA, or CRISPR to knock down or knock out your primary target kinase.[4] If the phenotype is abolished in the knockout/knockdown cells upon inhibitor treatment, it confirms the effect is dependent on the primary target.

  • Confirm Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that your inhibitor is binding to its intended target within the intact cell environment.[10][11][12] Discrepancies between biochemical potency and cellular engagement can point to issues with cell permeability or efflux.

Advanced Strategies for Improving Selectivity

Once an off-target liability is confirmed, or if you are proactively designing for selectivity from the start, several advanced strategies can be employed.

Q4: How can I leverage Structure-Based Drug Design (SBDD) to rationally improve selectivity?

A: SBDD is a powerful approach that uses the 3D structure of the target kinase to guide the design of more specific inhibitors. The primary goal is to identify and exploit differences between the ATP-binding pocket of your target and other kinases.

Key SBDD Principles:
  • Exploit the Gatekeeper Residue: This residue controls access to a deep hydrophobic pocket. Kinases with a small gatekeeper (e.g., Threonine, Valine) can accommodate inhibitors with bulky chemical groups that would sterically clash with kinases possessing a large gatekeeper (e.g., Phenylalanine, Methionine).[1][13] This is a highly effective "selectivity filter."

  • Target Non-Conserved Residues: Perform sequence and structural alignments to identify amino acids within or near the ATP pocket that are unique to your target. Designing functionalities on your inhibitor that form specific hydrogen bonds or hydrophobic interactions with these unique residues can significantly enhance selectivity.[1][2]

  • Target Inactive Conformations (Type II Inhibitors): Some inhibitors bind to the "DFG-out" inactive conformation of a kinase, where the DFG motif is flipped. This conformation is often structurally distinct and less conserved than the active "DFG-in" state, offering another avenue for achieving selectivity.[11][14]

G cluster_0 Key Regions for SBDD in Kinase ATP Pocket A Hinge Region (Backbone H-bonds) B Gatekeeper Residue (Controls access to back pocket) C Hydrophobic Pocket I (Back pocket) D DFG Motif (Key conformational element) E Ribose Pocket img_node pA->A pB->B pC->C pD->D pE->E

Caption: Key structural features of the kinase ATP-binding site.

Q5: When is developing a covalent inhibitor a good strategy for achieving selectivity?

A: Developing a covalent inhibitor is an excellent strategy when your target kinase possesses a non-conserved, nucleophilic residue (most commonly a cysteine) near the ATP-binding site.[13] These inhibitors contain a mildly reactive electrophile ("warhead"), such as an acrylamide, that forms a permanent bond with the cysteine.[15]

Advantages:

  • High Potency and Prolonged Duration: The irreversible bond can lead to sustained target inhibition even after the drug has been cleared from circulation.[15]

  • Exceptional Selectivity: Because the targeted cysteine is not uniformly conserved across the kinome, this approach can yield highly selective inhibitors.[13][16] The FDA-approved drugs ibrutinib (BTK) and osimertinib (EGFR T790M) are prime examples of this success.[13]

Considerations & Troubleshooting:

  • Risk of Off-Target Reactivity: The electrophilic warhead must be finely tuned. If it is too reactive, it can bind non-specifically to other proteins, leading to toxicity.[15][16]

  • Troubleshooting Step: If you observe broad off-target effects with a covalent inhibitor, perform proteome-wide reactivity profiling using activity-based protein profiling (ABPP) with quantitative mass spectrometry to globally map all covalent targets.[16] This helps define the concentration window for selective inhibition.

Protocol: Bioinformatic Identification of Targetable Cysteines
  • Obtain Target Sequence: Get the full amino acid sequence of your kinase of interest.

  • Kinome-wide Alignment: Perform a multiple sequence alignment of your target against all other human kinases.

  • Identify Non-Conserved Cysteines: Analyze the alignment to find cysteine residues present in your target but absent in the majority of other kinases, particularly those within or adjacent to the ATP-binding pocket.

  • Structural Modeling: Use a crystal structure or homology model of your target to confirm that the identified cysteine is accessible to an inhibitor bound in the active site. The sulfur atom should be positioned to attack a warhead on the inhibitor.

Q6: How can allosteric inhibitors overcome the selectivity challenge?

A: Allosteric inhibitors represent a paradigm shift in improving selectivity. Instead of targeting the highly conserved ATP site, they bind to distinct, less-conserved pockets on the kinase.[17][18] This binding event induces a conformational change that locks the kinase in an inactive state.

Key Advantages:

  • Superior Selectivity: Allosteric sites have significantly more sequence and structural diversity across the kinome than the ATP pocket, making them prime targets for developing highly selective drugs.[17][18][19]

  • Novel Mechanism of Action: They do not compete with the high intracellular concentrations of ATP, which can be a limitation for traditional ATP-competitive inhibitors.

  • Overcoming Resistance: They can be effective against mutant kinases that have developed resistance to active-site inhibitors.[20]

G cluster_0 Orthosteric (ATP-Competitive) Inhibition cluster_1 Allosteric Inhibition A ATP C ATP Pocket (Highly Conserved) A->C B Inhibitor B->C Competes with ATP D ATP F ATP Pocket D->F E Inhibitor G Allosteric Pocket (Less Conserved) E->G Induces Conformational Change G->F Inhibits Activity

Caption: Orthosteric vs. Allosteric Inhibition.

Troubleshooting & Experimental Design:
  • Challenge: Identifying allosteric sites and hits can be difficult.

  • High-Throughput Screening (HTS) Strategy: A common method is to screen compound libraries against your target kinase in the presence of a high, saturating concentration of ATP. Compounds that still show inhibitory activity are likely not competing at the ATP site and may be allosteric.

  • Novel Screening Platforms: A nanopore tweezer approach has been developed to specifically detect allosteric binders by monitoring ligand-induced ionic current fluctuations on a single-molecule level, even with an active-site-blocked kinase.[21]

Validating Selectivity: Essential Assays

Q7: What are the best assay formats for profiling inhibitor selectivity?

A: A multi-faceted approach using both biochemical and cell-based assays is the gold standard. Discrepancies between these formats can provide crucial insights.[8][11]

Assay TypeDescriptionProsCons
Biochemical Assays Use purified recombinant kinases and substrates to measure direct inhibition of catalytic activity (e.g., radiometric assays, luminescence) or binding (e.g., TR-FRET).[7][22]High-throughput, quantitative, good for initial SAR. Considered the "gold standard" for direct enzymatic inhibition.[22]May not reflect the cellular environment (ATP concentration, scaffolding proteins, kinase conformations).[3][23]
Cell-Based Target Engagement Assays Measure the direct binding of an inhibitor to its target in intact cells (e.g., NanoBRET™, CETSA).[11][24]Confirms target binding in a physiological context; accounts for cell permeability.Does not directly measure inhibition of kinase activity.
Cellular Phosphorylation Assays Measure the phosphorylation of a known downstream substrate of the target kinase in cells (e.g., Western Blot, ELISA, AlphaLISA).[24]Confirms functional inhibition of the kinase in a cellular pathway.Can be lower throughput; signal can be affected by pathway crosstalk.[23]
Protocol: Tiered Selectivity Screening Cascade
  • Tier 1 (Primary Screening): Screen your compounds in a high-throughput biochemical assay against your primary target to determine initial potency (IC50).

  • Tier 2 (Broad Profiling): Take your most potent hits and screen them at a single high concentration (e.g., 1 µM) against a broad panel of hundreds of kinases (e.g., Reaction Biology, Eurofins DiscoverX). This will identify the most significant off-targets.

  • Tier 3 (Dose-Response Profiling): For the primary target and any significant off-targets identified in Tier 2, perform full dose-response curves to determine accurate IC50 values and calculate fold-selectivity.

  • Tier 4 (Cellular Validation): For lead candidates, validate selectivity using a cell-based target engagement panel (e.g., NanoBRET™).[11] This confirms that the biochemical selectivity profile translates to the more complex cellular environment.

By employing these troubleshooting guides, advanced medicinal chemistry strategies, and a robust validation workflow, researchers can rationally design and develop kinase inhibitors with superior selectivity, leading to more reliable research tools and safer, more effective therapeutics.

References
  • Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors. (n.d.). Science.
  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC. (n.d.).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. (n.d.).
  • Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed. (2021, May 3).
  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024, December 18). Research and Reviews.
  • Fragment-based approaches to the discovery of kinase inhibitors - PubMed. (n.d.).
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (n.d.).
  • Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice - PubMed. (2022, December 13).
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. (n.d.). Benchchem.
  • Allosteric Inhibitors. (n.d.). ChemDiv.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. (n.d.). Benchchem.
  • Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites. (2016, March 30). CORDIS, European Commission.
  • Structural bioinformatics-based design of selective, irreversible kinase inhibitors - PubMed. (2005, May 27).
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016, February 22). Taylor & Francis Online.
  • Selective Identification of Allosteric Inhibitors and Co-Drug Combinations Targeting Kinases by Using a Nanopore Tweezer Approach. (2025, September 27).
  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors. (2021, May 1). Bentham Science Publishers.
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (n.d.). Benchchem.
  • Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. (2019, February 4). Molecular Cancer Therapeutics.
  • Strategies for the design of selective protein kinase inhibitors - PubMed. (2008, October 15).
  • Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. (2021, January 21).
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropri
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
  • Spotlight: Cell-based kinase assay form
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.).
  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026, February 6). Journal of Medicinal Chemistry.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Aminomethylpyridine Sulfonamides: MetAP2 vs. Carbonic Anhydrase Inhibition Profiles

As a privileged scaffold in medicinal chemistry, the aminomethylpyridine sulfonamide moiety presents a fascinating case study in rational drug design. Depending on its structural orientation and substitution pattern, thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the aminomethylpyridine sulfonamide moiety presents a fascinating case study in rational drug design. Depending on its structural orientation and substitution pattern, this pharmacophore exhibits potent, divergent activity against two entirely distinct metalloenzyme classes: Methionine Aminopeptidase-2 (MetAP2) and Carbonic Anhydrases (CAs) .

For drug development professionals and researchers, understanding the causality behind these binding modes is critical for optimizing lead compounds, minimizing off-target toxicity, and navigating pharmacokinetic hurdles like serum albumin sequestration. This guide provides an objective, data-driven comparison of aminomethylpyridine sulfonamides across these two target landscapes, supported by self-validating experimental protocols.

Mechanistic Divergence: Structural Causality in Target Binding

The versatility of the aminomethylpyridine sulfonamide scaffold stems from its dual capacity to act either as a structural linker or as a direct metal-coordinating warhead.

The MetAP2 Pathway: Overcoming Albumin Sequestration

MetAP2 is a cytosolic metalloenzyme (utilizing Mn²⁺ or Co²⁺) responsible for the co-translational removal of N-terminal initiator methionine from nascent proteins. Its inhibition is a validated strategy for suppressing endothelial cell proliferation and tumor angiogenesis .

In MetAP2 inhibitors (specifically anthranilic acid sulfonamides), the aminomethylpyridine group functions as a crucial solvent-exposed tail. Early prototype inhibitors exhibited extreme binding (>99.7%) to Human Serum Albumin (HSA), neutralizing their cellular efficacy. Crystallographic analysis revealed that the hydrophobic core of these molecules bound tightly to Domain III of HSA. By incorporating the polar, basic aminomethylpyridine linker, researchers successfully projected the molecule away from the hydrophobic MetAP2 pocket and into the solvent, disrupting the HSA interaction while maintaining low-nanomolar MetAP2 affinity .

The Carbonic Anhydrase Pathway: Zinc Coordination

Conversely, in Carbonic Anhydrase (CA) inhibitors, the primary sulfonamide acts as a direct Zinc-Binding Group (ZBG). CAs are zinc metalloenzymes that catalyze the reversible hydration of CO₂. Tumor-associated isoforms (CA IX and XII) are upregulated in hypoxic microenvironments .

Here, the sulfonamide anion directly displaces the zinc-bound water/hydroxide ion in the CA active site, arresting the catalytic cycle. The aminomethylpyridine tail is not merely a solvent-exposed linker; it interacts with the distinct hydrophilic and hydrophobic halves of the CA active site cleft, driving isoform selectivity (favoring CA IX/XII over the ubiquitous cytosolic CA I/II) .

MechanisticDivergence cluster_MetAP2 MetAP2 Pathway (Angiogenesis) cluster_CA CA Pathway (Tumor Hypoxia) A Aminomethylpyridine Sulfonamide Scaffold B MetAP2 Enzyme (Mn2+/Co2+ Pocket) A->B Anthranilic Acid Derivatives C Carbonic Anhydrase (Zn2+ Active Site) A->C Primary Sulfonamides D Inhibits N-terminal Methionine Cleavage B->D F Anti-Angiogenic & Anticancer Activity D->F E Displaces Zinc-bound Water/Hydroxide C->E G Hypoxic Tumor Modulation (CA IX/XII) E->G

Mechanistic divergence of aminomethylpyridine sulfonamides in MetAP2 vs. CA targeting.

Comparative Performance Data

The table below synthesizes the pharmacological profiles of aminomethylpyridine sulfonamides when optimized for either MetAP2 or CA inhibition.

ParameterMetAP2 Inhibitors (Anthranilic Acid Derivatives)Carbonic Anhydrase Inhibitors (Primary Sulfonamides)
Primary Metal Target Mn²⁺ / Co²⁺Zn²⁺
Binding Mechanism Non-covalent pocket binding; linker projects to solventDirect coordination of sulfonamide anion to Zn²⁺
In Vitro IC₅₀ 10 – 50 nM 5 – 25 nM (Isoform dependent)
Primary PK Challenge High Human Serum Albumin (HSA) sequestrationOff-target inhibition of cytosolic CA I and CA II
Cellular Efficacy Suppression of endothelial cell proliferationModulation of intracellular pH in hypoxic tumors
Clinical Analogs A-800141, M8891 Lasamide derivatives, Acetazolamide

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating workflows. The following methodologies are standard for profiling aminomethylpyridine sulfonamides.

ExperimentalWorkflow Start Compound Library Branch1 MetAP2 Screening Start->Branch1 Branch2 CA Isoform Screening Start->Branch2 ASMS Affinity Selection MS (ASMS) Branch1->ASMS StoppedFlow Stopped-Flow CO2 Hydration Branch2->StoppedFlow Cryst1 HSA Shift Assay & X-ray Cryst. ASMS->Cryst1 Cryst2 Isoform Selectivity Validation StoppedFlow->Cryst2

Parallel screening workflows for MetAP2 and CA targeted aminomethylpyridine sulfonamides.

Protocol A: MetAP2 Affinity Selection by Mass Spectrometry (ASMS) & HSA Shift Assay

Purpose: To identify reversible MetAP2 binders and validate that the aminomethylpyridine modification successfully mitigates albumin binding.

  • ASMS Incubation: Incubate recombinant human MetAP2 (1 µM) with a pooled library of aminomethylpyridine sulfonamides (10 µM each) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM MnCl₂) for 30 minutes at 4°C.

  • Size Exclusion: Pass the mixture through a rapid size-exclusion chromatography (SEC) column to separate the protein-ligand complexes from unbound small molecules.

  • Denaturation & MS: Denature the protein fraction using 50% acetonitrile/0.1% formic acid to release bound ligands. Analyze via LC-MS/MS to identify high-affinity hits.

  • Validation (HSA Shift Assay): This is the critical self-validating step. Measure the IC₅₀ of the identified hits in a standard MetAP2 enzymatic cleavage assay (using a fluorogenic substrate) in the absence and presence of 40 mg/mL Human Serum Albumin.

    • Causality Check: A successful aminomethylpyridine modification will show an HSA shift ratio (IC₅₀ with HSA / IC₅₀ without HSA) of <5. Unoptimized scaffolds will show a shift of >100 due to sequestration.

Protocol B: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase

Purpose: To measure the pre-steady-state kinetics of CA inhibition, as standard end-point assays cannot capture the rapid catalytic turnover of CAs (k_cat ~ 10⁶ s⁻¹).

  • Reagent Preparation: Prepare Syringe A with CA enzyme (e.g., hCA IX, 10 nM) and the aminomethylpyridine sulfonamide inhibitor (varying concentrations, 0.1 nM to 1 µM) in 20 mM HEPES buffer (pH 7.5) containing a pH indicator (e.g., Phenol Red). Prepare Syringe B with CO₂-saturated water (approx. 15 mM CO₂).

  • Incubation: Allow Syringe A to incubate for 15 minutes at 20°C to ensure the sulfonamide anion fully coordinates the active-site Zn²⁺.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes from Syringe A and Syringe B.

  • Kinetic Measurement: Monitor the decrease in absorbance at 557 nm (for Phenol Red) over 10–50 milliseconds. The rate of absorbance change directly correlates to the rate of proton release during CO₂ hydration.

  • Validation (Control): Self-validating step. Run Acetazolamide (AAZ) as a positive control. The K_i for AAZ against hCA II should consistently read ~12 nM. Deviations indicate zinc depletion in the enzyme prep or buffer pH drift.

Conclusion: Rational Design Dictates Function

The comparative analysis of aminomethylpyridine sulfonamides underscores a fundamental principle of drug discovery: the macroscopic biological effect is entirely dictated by microscopic atomic positioning.

When designing for MetAP2 , the aminomethylpyridine moiety is an architectural tool used to manipulate the molecule's solvent-accessible surface area, rescuing the drug from the pharmacokinetic "sink" of serum albumin. When designing for Carbonic Anhydrase , the same scaffold is repurposed; the sulfonamide becomes the primary pharmacological warhead, while the aminomethylpyridine tail navigates the topography of the enzyme's active site to achieve life-saving isoform selectivity.

References
  • Sheppard, G. S., Wang, J., Kawai, M., Fidanze, S. D., BaMaung, N. Y., Erickson, S. A., ... & Bell, R. L. (2006). Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2: A Structural Basis for the Reduction of Albumin Binding. Journal of Medicinal Chemistry, 49(13), 3832-3849.[Link]

  • Baroni, C., D'Agostino, I., Renzi, G., Kilbile, J. T., Tamboli, Y., Ferraroni, M., ... & Supuran, C. T. (2024). Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies. ACS Medicinal Chemistry Letters, 15(10), 1749-1755.[Link]

  • Wang, G. T., et al. (2008). Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. Proceedings of the National Academy of Sciences, 105(6), 1838-1843.[Link]

Comparative

Comparative Evaluation Guide: 5-(Aminomethyl)pyridine-2-sulfonamide Scaffolds vs. Established Kinase Inhibitors

Executive Summary In the landscape of targeted small-molecule drug discovery, the development of robust kinase inhibitors relies heavily on versatile pharmacophores capable of precise engagement with the ATP-binding pock...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted small-molecule drug discovery, the development of robust kinase inhibitors relies heavily on versatile pharmacophores capable of precise engagement with the ATP-binding pocket. 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride (CAS 2375274-27-2) is not a fully elaborated clinical drug; rather, it serves as a highly tunable, fragment-like building block used to synthesize novel kinase inhibitors, particularly those targeting Receptor Tyrosine Kinases (RTKs) like VEGFR-2[1].

As a Senior Application Scientist, I designed this guide to objectively compare the structural utility, physicochemical profile, and experimental application of this pyridine-sulfonamide scaffold against established, clinically approved kinase inhibitors (e.g., Sunitinib, Imatinib).

Structural Rationale & Mechanistic Profiling

When evaluating a core scaffold against established kinase inhibitors, we must analyze its capacity to form critical hydrogen bonds within the kinase hinge region or the DFG-out allosteric site.

  • Hinge Binding & Vectorial Expansion: Established Type I inhibitors (like Sunitinib) utilize rigid heterocyclic cores (e.g., indolinones) to anchor to the hinge region. In contrast, the1 offers dual functionality[1]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the sulfonamide moiety provides versatile donor/acceptor capabilities[2].

  • The Aminomethyl Advantage: The 5-aminomethyl group is the primary differentiator. It acts as a highly reactive handle for rapid derivatization (e.g., via amide coupling). This allows medicinal chemists to systematically project lipophilic tails deep into the hydrophobic pocket or attach solubilizing groups directed toward the solvent-exposed region.

  • Salt Form Superiority: Utilizing the dihydrochloride salt form (MW 260.14 g/mol )[3] ensures exceptional aqueous solubility and chemical stability. This prevents the compound precipitation and false-positive aggregation often encountered with free-base fragments in high-throughput screening (HTS) aqueous buffers.

G Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR-2) Ligand->Receptor Activates Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Phosphorylation Inhibitor Pyridine-2-Sulfonamide Derivative Inhibitor->Receptor Blocks ATP Pocket Outcome Cell Proliferation & Angiogenesis Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Mechanism of RTK inhibition by pyridine-2-sulfonamide derivatives.

Comparative Performance Data

To objectively assess the scaffold, we compare its fragment-like properties against the drug-like properties of fully elaborated reference inhibitors. Derivatives of pyridine-2-sulfonamides have demonstrated potent competitive inhibition across multi-kinase networks[1].

Table 1: Physicochemical and Target Profile Comparison
Compound / ScaffoldMolecular WeightTarget ProfileBinding ModePrimary Experimental Utility
5-(Aminomethyl)pyridine-2-sulfonamide 2HCl 260.14 g/mol UndifferentiatedHinge/FragmentScaffold for hit-to-lead synthesis
Pyridine-2-Sulfonamide Derivatives 350 - 500 g/mol VEGFR-2, Multi-kinaseType I / Type IIPreclinical candidate evaluation
Sunitinib (Reference) 398.47 g/mol VEGFR, PDGFR, KITType I (ATP-competitive)Approved clinical therapeutic baseline
Imatinib (Reference) 493.60 g/mol BCR-ABL, c-KITType II (DFG-out)Approved clinical therapeutic baseline

Experimental Protocols: Self-Validating Kinase Assay

To rigorously evaluate the kinase inhibitory performance of synthesized 5-(Aminomethyl)pyridine-2-sulfonamide derivatives against reference inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated.

Expertise & Causality: TR-FRET is explicitly chosen over standard colorimetric assays to eliminate compound auto-fluorescence interference—a common artifact when screening novel heterocyclic scaffolds.

Step-by-Step Methodology

Step 1: Reagent Preparation & Compound Dilution

  • Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents non-specific compound aggregation, ruling out Pan-Assay Interference Compounds (PAINS) behavior.

  • Dissolve the synthesized derivatives and the reference inhibitor (e.g., Sunitinib) in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Dispense 5 µL of the target kinase (e.g., recombinant VEGFR-2) into a 384-well low-volume plate.

  • Add 100 nL of the serially diluted compounds using an acoustic liquid handler.

  • Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is essential. It allows slow-binding Type II inhibitors (which require conformational shifts in the kinase) to reach thermodynamic binding equilibrium prior to introducing the substrate.

Step 3: Reaction Initiation

  • Add 5 µL of an activation mixture containing ATP (calibrated exactly to its apparent Km​ value for the specific kinase) and the biotinylated peptide substrate.

  • Incubate for 60 minutes at room temperature.

Step 4: Signal Detection & Self-Validation

  • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

    • Causality: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalysis, instantly freezing the reaction state for accurate reading.

  • Incubate for 60 minutes, then read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Trustworthiness (Self-Validation System): The assay's integrity is validated by calculating the Z'-factor using DMSO-only (negative control) and no-enzyme (positive control) wells. A Z'-factor >0.5 confirms statistical robustness before any IC₅₀ values are derived via a 4-parameter logistic regression model.

Workflow Step1 Scaffold Derivatization (5-Aminomethyl coupling) Step2 Primary HTS Assay (TR-FRET Kinase Panel) Step1->Step2 Step3 Hit Validation (Dose-Response IC50) Step2->Step3 QC Z'-Factor & Controls (Self-Validation) Step2->QC Step4 Orthogonal Testing (Cellular Phospho-Assay) Step3->Step4

Step-by-step workflow for kinase inhibitor screening and validation.

References

  • Title: 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride | C6H11Cl2N3O2S Source: PubChem (NIH) URL: [Link]

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Validation

Head-to-Head Comparison of Kinase Inhibitor Classes: Mechanisms, Efficacy, and Profiling Methodologies

Introduction: The Evolution of Kinase Targeting Protein kinases are the central orchestrators of cellular signal transduction. Dysregulation of the kinome is a hallmark of numerous malignancies and inflammatory diseases....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Kinase Targeting

Protein kinases are the central orchestrators of cellular signal transduction. Dysregulation of the kinome is a hallmark of numerous malignancies and inflammatory diseases. Since the landmark FDA approval of imatinib in 2001, the field of kinase drug discovery has rapidly evolved to overcome the two greatest hurdles in targeted therapy: selectivity (avoiding off-target kinome toxicity) and acquired resistance (overcoming gatekeeper mutations) [1].

To navigate these challenges, drug developers have expanded the chemical space beyond traditional ATP-competitive inhibitors. Today, kinase inhibitors are mechanistically stratified into distinct classes based on their binding modes, conformational requirements, and thermodynamic properties. This guide provides a head-to-head comparison of these classes, supported by experimental data and gold-standard profiling methodologies.

Mechanistic Classification of Kinase Inhibitors

Kinase inhibitors are broadly classified into six categories based on their interaction with the highly conserved ATP-binding pocket and surrounding allosteric sites [2, 3].

  • Type I Inhibitors (ATP-Competitive, Active Conformation): These molecules bind to the active conformation of the kinase, where the activation loop is phosphorylated and the Asp-Phe-Gly (DFG) motif is pointing into the ATP pocket ("DFG-in"). Because the active conformation is highly conserved across the kinome, Type I inhibitors (e.g., Dasatinib, Crizotinib) often exhibit broad multi-kinase activity.

  • Type II Inhibitors (ATP-Competitive, Inactive Conformation): These bind to the inactive "DFG-out" conformation. The outward flip of the DFG motif exposes an adjacent hydrophobic pocket. Because inactive conformations vary significantly among kinases, Type II inhibitors (e.g., Imatinib, Nilotinib) generally achieve higher selectivity than Type I inhibitors.

  • Type III Inhibitors (Allosteric, Adjacent to ATP Pocket): These bind to allosteric pockets situated immediately adjacent to the ATP-binding site without displacing ATP itself (e.g., Trametinib/MEK inhibitors).

  • Type IV Inhibitors (Allosteric, Distal to ATP Pocket): These bind to allosteric sites far removed from the catalytic cleft, such as the myristoyl pocket. They induce conformational changes that lock the kinase in an inactive state (e.g., Asciminib).

  • Type V Inhibitors (Covalent/Irreversible): These feature an electrophilic warhead (often a Michael acceptor) that forms a permanent covalent bond with a nucleophilic residue (typically Cysteine) in or near the ATP pocket (e.g., Osimertinib, Ibrutinib). This provides infinite residence time.

  • Type VI (Targeted Protein Degraders / PROTACs): Heterobifunctional molecules that recruit an E3 ubiquitin ligase to the kinase, leading to its ubiquitination and proteasomal degradation, rather than mere functional inhibition.

Structural Binding Modes

KinaseInhibitors Kinase Protein Kinase Active Active State (DFG-in) Kinase->Active Phosphorylation Inactive Inactive State (DFG-out) Kinase->Inactive Basal State TypeIII Type III Inhibitor (Adjacent Allosteric) Kinase->TypeIII Binds near ATP cleft TypeIV Type IV Inhibitor (Distal Allosteric) Kinase->TypeIV Binds distant pocket (e.g., Myristoyl) TypeI Type I Inhibitor (ATP-Competitive) Active->TypeI Binds ATP Pocket TypeV Type V Inhibitor (Covalent Bond) Active->TypeV Irreversible Binding TypeII Type II Inhibitor (ATP-Competitive) Inactive->TypeII Binds ATP + Hydrophobic Pocket

Figure 1: Mechanistic classification of kinase inhibitors based on conformational state and binding pocket.

Head-to-Head Case Study: BCR-ABL Inhibitors

To objectively compare these classes, we examine the evolution of BCR-ABL inhibitors for Chronic Myeloid Leukemia (CML). The emergence of the T315I "gatekeeper" mutation —which replaces a threonine with a bulky isoleucine, sterically blocking deep ATP-pocket access—perfectly illustrates the necessity of diverse inhibitor classes[4, 5].

Table 1: Comparative Profiling of BCR-ABL Inhibitors
DrugInhibitor ClassBinding ModeWT BCR-ABL IC₅₀ (nM)T315I Mutant IC₅₀ (nM)Clinical Advantage / Limitation
Imatinib Type IIATP-competitive (DFG-out)~260>10,000 (Resistant)High selectivity; vulnerable to hinge region mutations.
Dasatinib Type IATP-competitive (DFG-in)~0.8>10,000 (Resistant)300x more potent than Imatinib; multi-kinase (SRC/ABL); T315I resistant.
Asciminib Type IV (Allosteric)Myristoyl Pocket (STAMP)~1.5~1.5 (Sensitive)Overcomes ATP-site mutations; synergistic with Type I/II inhibitors.

Scientific Causality: Why does Asciminib retain low nanomolar potency against the T315I mutant while Dasatinib and Imatinib fail? Asciminib (a STAMP inhibitor) does not bind the ATP pocket. Instead, it binds the myristoyl pocket near the C-terminus of the kinase domain, mimicking the auto-inhibitory role of the native myristoylated N-terminus. Because it binds at a completely distinct allosteric site, mutations in the ATP cleft (like T315I) have zero steric impact on Asciminib's target engagement [6].

Experimental Methodology: Live-Cell Target Engagement

Historically, kinase inhibitors were profiled using biochemical assays (e.g., radiometric or TR-FRET assays using recombinant kinase domains). However, biochemical IC50​ values often fail to translate to cellular efficacy due to intracellular ATP competition (intracellular ATP is in the millimolar range, heavily competing with Type I/II inhibitors), cell permeability issues, and the absence of full-length protein complexes [7].

To rigorously evaluate inhibitor affinity and residence time in a physiologically relevant environment, the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay has become the industry gold standard [8].

Protocol: NanoBRET™ Target Engagement Assay

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify the competitive displacement of a fluorescent tracer by an unlabeled test inhibitor in live cells.

Reagents & Equipment:

  • HEK293 cells

  • Kinase-NanoLuc® Fusion Vector (Full-length kinase)

  • NanoBRET™ Tracer K-10 (Cell-permeable fluorescent ATP-competitive probe)

  • NanoBRET™ Nano-Glo® Substrate & Extracellular NanoLuc® Inhibitor

  • Test Inhibitors (e.g., Imatinib, Asciminib)

  • Luminescence microplate reader equipped with BRET filters (Donor: 450nm, Acceptor: 610nm)

Step-by-Step Methodology:

  • Transfection (Day 1):

    • Plate HEK293 cells in a 96-well or 384-well tissue culture plate.

    • Transfect cells with the Kinase-NanoLuc® fusion plasmid using a lipid-based transfection reagent. Causality Note: NanoLuc is exceptionally bright, allowing for low, physiological expression levels of the kinase, preventing artifactual aggregation.

  • Tracer & Compound Addition (Day 2):

    • Prepare serial dilutions of the test kinase inhibitors (e.g., 10 µM down to 0.1 nM).

    • Add the test inhibitors and the NanoBRET™ Tracer K-10 to the cells simultaneously.

    • Incubate for 2 hours at 37°C to allow the system to reach binding equilibrium inside the live cells.

  • BRET Readout Preparation:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Critical Step: Add the Extracellular NanoLuc® Inhibitor. Causality Note: This impermeable inhibitor quenches any luminescence from dead cells or secreted NanoLuc, ensuring the BRET signal is strictly derived from living, intact cells with intact intracellular ATP concentrations.

  • Measurement & Analysis:

    • Measure donor emission (460 nm) and acceptor emission (610 nm) on a microplate reader.

    • Calculate the BRET Ratio: (Acceptor610​/Donor460​) .

    • Plot the BRET ratio against the log of the inhibitor concentration to determine the apparent intracellular affinity ( IC50​ or Ki​ ). A decrease in BRET signal indicates successful target engagement by the test compound.

Visualizing the Target Engagement Workflow

NanoBRETWorkflow Step1 1. Transfection (Kinase-NanoLuc) Step2 2. Equilibration (+ Tracer & Inhibitor) Step1->Step2 Step3 3. Substrate Addition (+ Extracellular Quencher) Step2->Step3 Step4 4. BRET Measurement (460nm / 610nm) Step3->Step4 Data Dose-Response Curve (Intracellular IC50) Step4->Data

Figure 2: Step-by-step workflow of the NanoBRET Intracellular Target Engagement Assay.

Conclusion & Future Perspectives

The comparison between Type I/II ATP-competitive inhibitors and Type III/IV allosteric inhibitors highlights a fundamental shift in drug design. While ATP-competitive inhibitors like Dasatinib offer immense potency, their susceptibility to active-site gatekeeper mutations limits long-term durability.

Allosteric inhibitors like Asciminib bypass these resistance mechanisms by exploiting unique regulatory pockets. Furthermore, because allosteric and ATP-competitive inhibitors do not compete for the same binding site, they can be used in combination therapy to achieve synergistic target suppression and prevent the emergence of resistant clones [5]. As profiling technologies like NanoBRET continue to mature, the ability to quantify these distinct binding kinetics in live cells will accelerate the discovery of next-generation, mutation-agnostic kinase therapeutics.

References

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives Source: MDPI Pharmaceuticals URL:[Link]

  • Advances in reversible covalent kinase inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Publications URL:[Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase Source: Blood Research URL:[Link]

  • Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 Source: Journal of Medicinal Chemistry / ACS URL:[Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET Source: National Institutes of Health (NIH) / STAR Protocols URL:[Link]

Comparative

In Vivo Validation of Novel Anticancer Compounds: A Comparative Guide to CDC42/RHOJ Inhibitors

The robust in vivo validation of novel anticancer agents is the most critical inflection point in drug development, bridging the translational gap between in silico discovery and clinical application[1]. For targeted the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The robust in vivo validation of novel anticancer agents is the most critical inflection point in drug development, bridging the translational gap between in silico discovery and clinical application[1]. For targeted therapies, establishing a self-validating preclinical pipeline is essential to differentiate a novel compound's efficacy from existing standards of care.

This guide provides a comprehensive, objective comparison of the novel CDC42/RHOJ GTPase interaction inhibitor ARN22089 against standard-of-care targeted therapies (e.g., Vemurafenib) and next-generation analogs (ARN25062, ARN25499). By dissecting the mechanistic rationale and detailing the step-by-step in vivo methodologies, this document serves as an authoritative blueprint for researchers evaluating novel tumor microenvironment modulators.

Mechanistic Grounding: The Rationale for Targeting CDC42/RHOJ

CDC42 family GTPases (CDC42, RHOJ, RHOQ) are critical regulatory nodes in oncology. While rarely mutated, they are frequently upregulated and control two distinct but synergistic pathways: the ability of tumor cells to invade surrounding tissues, and the ability of endothelial cells to vascularize tumors[2].

Traditional kinase inhibitors target downstream signaling, which often leads to rapid acquired resistance. In contrast, ARN22089 is a novel trisubstituted pyrimidine that acts as a protein-protein interaction (PPI) inhibitor. It selectively blocks the binding of GTP-bound CDC42/RHOJ to downstream effectors like p21-activated kinases (PAKs), without disrupting closely related GTPases such as RAC1[2]. This dual-compartment targeting—halting both tumor cell MAPK/S6 signaling and endothelial cell angiogenesis—provides a distinct mechanistic advantage over standard therapies.

Pathway CDC42 CDC42 / RHOJ (GTP-bound) PAK PAK Proteins (Downstream Effectors) CDC42->PAK Activates Angiogenesis Tumor Angiogenesis CDC42->Angiogenesis Endothelial Cell Signaling ARN22089 ARN22089 (Inhibitor) ARN22089->CDC42 Blocks Effector Interaction MAPK MAPK / ERK Pathway PAK->MAPK S6 S6 Phosphorylation PAK->S6 Tumor Tumor Proliferation & Invasion MAPK->Tumor S6->Tumor

Fig 1. ARN22089 mechanism: selectively blocking CDC42/RHOJ effector interactions to halt tumor growth.

Comparative Efficacy: Benchmarking Against Alternatives

To objectively evaluate a novel compound's performance, it must be rigorously compared against both standard-of-care agents and structurally related analogs within clinically relevant models[1][3]. The table below summarizes the quantitative in vivo and 3D in vitro data for ARN22089 relative to its alternatives.

Table 1: Comparative Preclinical Efficacy of Targeted Agents
CompoundPrimary TargetEvaluation ModelTumor Growth Inhibition (TGI)Anti-Angiogenic EfficacyKey Pharmacokinetic / Clinical Note
ARN22089 CDC42 / RHOJBRAF-mutant Melanoma PDXHigh (Comparable to SoC)Potent (Disrupts 3D tumor vasculature)Favorable oral bioavailability; dual-action on tumor and microenvironment[2][4].
ARN25499 CDC42 / RHOJMelanoma PDX Mouse ModelHigh Potent Next-generation analog with improved PK profile and increased bioavailability[3].
Vemurafenib BRAF V600EBRAF-mutant Melanoma PDXHigh Minimal (Direct effect is negligible)Current Standard of Care (SoC); subject to rapid acquired resistance pathways[5].
Linifanib VEGFR / PDGFR3D Vascularized MicrotumorsModerate Broad (Affects normal vessels)High systemic toxicity due to off-target disruption of healthy vasculature[2].

Causality Insight: Why does ARN22089 succeed where standard anti-angiogenics like Linifanib fail? Broad-spectrum angiogenesis inhibitors often prune normal vasculature, leading to systemic toxicity and hypoxia-driven tumor escape. ARN22089 specifically targets RHOJ, which is highly enriched in tumor endothelial cells, allowing it to selectively collapse tumor vasculature while sparing healthy vessels[2][5].

Self-Validating Experimental Protocols

A trustworthy preclinical validation pipeline requires orthogonal models that cross-verify findings. The following step-by-step methodologies detail the self-validating system used to evaluate CDC42 inhibitors[4][5].

Workflow PDX 1. PDX Implantation (BRAF Mutant) Random 2. Randomization (Vol: 150-200 mm³) PDX->Random Dosing 3. Dosing Regimen (Inhibitor vs SoC) Random->Dosing Monitor 4. In Vivo Monitoring (Caliper & Weight) Dosing->Monitor Endpoint 5. Endpoint Analysis (iDISCO & Multiphoton) Monitor->Endpoint

Fig 2. Self-validating in vivo workflow for evaluating novel CDC42 inhibitors in PDX models.

Protocol 1: 3D Vascularized Microtumor (VMT) Assays

Causality for Selection: Standard 2D cell cultures cannot model angiogenesis. VMTs incorporate human endothelial cells and tumor cells in a microfluidic device, allowing researchers to distinguish between tumor-specific angiogenesis and normal vessel growth prior to in vivo testing[2].

  • Microfluidic Device Preparation: Load microfluidic chambers with a fibrin extracellular matrix (ECM) hydrogel to support 3D cell growth.

  • Co-culture Seeding: Seed human endothelial cells (e.g., HUVECs), stromal fibroblasts, and tumor cells (e.g., A375 melanoma cells) into the central tumor chamber.

  • Compound Administration: Once the vascular network anastomoses and perfuses the tumor (typically day 5-7), introduce ARN22089 (600 nM to 2 μM) or vehicle control through the vascular channels.

  • Quantification: Utilize confocal microscopy to measure total vessel length and tumor volume. Validation check: Compare against Vascularized Micro-Organs (VMOs) lacking tumor cells to ensure the drug selectively targets tumor-induced angiogenesis.

Protocol 2: Patient-Derived Xenograft (PDX) Establishment & Dosing

Causality for Selection: Cell-line derived xenografts (CDXs) lack the heterogeneous microenvironment of human tumors. PDXs from BRAF-mutant melanomas provide a clinically relevant model to test ARN22089's efficacy against standard-of-care BRAF inhibitors[4][5].

  • Tumor Fragmentation: Harvest fresh patient-derived melanoma tissue and mechanically dissociate it into 2-3 mm³ fragments in sterile conditions.

  • Subcutaneous Implantation: Surgically implant fragments subcutaneously into the flanks of immunocompromised NSG (NOD scid gamma) mice.

  • Randomization: Monitor tumor growth via calipers. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (Vehicle, ARN22089, ARN25499, Vemurafenib).

  • Dosing Regimen: Administer ARN22089 orally (PO) or intraperitoneally (IP) twice daily for two weeks. Monitor body weight bi-weekly as a primary indicator of systemic toxicity.

Protocol 3: 3D Vascular Architecture Quantification via iDISCO Tissue Clearing

Causality for Selection: Traditional 2D immunohistochemistry (e.g., thin-slice CD31 staining) fails to capture the complex 3D arborization of tumor vessels, often leading to false-negative anti-angiogenic readouts. iDISCO tissue clearing combined with multiphoton imaging provides a holistic, self-validating view of vascular disruption[5].

  • Intravascular Infusion: 15 minutes prior to sacrifice, intravenously inject mice with fluorophore-conjugated tomato lectin to label all perfused blood vessels.

  • Tissue Harvesting: Excise the intact tumor and fix in 4% paraformaldehyde (PFA) overnight.

  • iDISCO Clearing Protocol: Subject the intact tumor to sequential dehydration in methanol gradients, followed by lipid extraction in dichloromethane (DCM), and refractive index matching in dibenzyl ether (DBE) until the tissue is optically transparent.

  • 3D Multiphoton Imaging: Image the cleared tumors using a multiphoton microscope. Utilize semi-automated tracing software to quantify 3D vessel length, branching points, and arborization density.

Conclusion

The in vivo validation of ARN22089 and its next-generation analog ARN25499 demonstrates the profound efficacy of targeting CDC42/RHOJ effector interactions. By moving beyond simple 2D metrics and employing advanced 3D VMT models alongside iDISCO tissue clearing in PDX models, researchers can confidently quantify both tumor growth inhibition and vascular disruption. This rigorous, self-validating approach ensures that only the most robust, mechanistically sound candidates progress to clinical trials.

References

  • BenchChem. "In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers." BenchChem.
  • Jahid et al. "Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer." Cell Reports (2022).
  • Brindani et al. "Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry (2023).
  • "CDC42 Inhibitors Alter Patterns of Vessel Arborization in Skin and Tumors in vivo." bioRxiv (2024).
  • "Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy." ACS Publications (2024).

Sources

Validation

A Comparative Analysis for Drug Development Professionals: Amidine Sulfonamides vs. Traditional Sulfonamides

A new generation of sulfonamides, incorporating an amidine functional group, is demonstrating potential to overcome the limitations of traditional sulfa drugs. This guide provides an in-depth comparative study for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A new generation of sulfonamides, incorporating an amidine functional group, is demonstrating potential to overcome the limitations of traditional sulfa drugs. This guide provides an in-depth comparative study for researchers, scientists, and drug development professionals, offering a technical overview of their mechanisms, performance, and the experimental data underpinning their potential.

The Enduring Challenge of Antimicrobial Resistance and the Evolution of Sulfonamides

The introduction of sulfonamides in the 1930s marked a watershed moment in the fight against bacterial infections, representing the first class of synthetic antimicrobial agents.[1] However, their extensive use has been met with the inexorable rise of antimicrobial resistance, necessitating the development of novel derivatives with enhanced efficacy. Amidine sulfonamides have emerged as a promising subclass, demonstrating the potential to reinvigorate this critical class of antibiotics.[2]

This guide will dissect the key differences and potential advantages of amidine sulfonamides over their traditional counterparts, focusing on their mechanism of action, antibacterial efficacy, and the synthetic strategies employed in their creation.

Mechanism of Action: A Shared Pathway with a Potentially Crucial Twist

Traditional sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of dihydrofolic acid, a precursor essential for DNA and RNA synthesis, ultimately leading to bacteriostasis.[4]

It is widely hypothesized that amidine sulfonamides also exert their primary antibacterial effect through the inhibition of this same folate biosynthesis pathway.[2] The core sulfonamide structure is the key to this fundamental mechanism. However, the incorporation of the amidine moiety introduces a significant structural and functional modification that may confer additional advantages. The basic nature of the amidine group is thought to improve cell permeability and enhance interactions with bacterial membranes, potentially leading to higher intracellular drug concentrations.[2] This could represent a secondary mechanism that potentiates the primary inhibitory activity.

Sulfonamide_Mechanism_of_Action cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition cluster_potential_enhancement Potential Enhancement by Amidine Moiety PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_RNA_Synthesis Traditional_Sulfonamides Traditional Sulfonamides Inhibition Competitive Inhibition Traditional_Sulfonamides->Inhibition Amidine_Sulfonamides Amidine Sulfonamides Amidine_Sulfonamides->Inhibition Inhibition->DHPS Amidine_Sulfonamides_2 Amidine Sulfonamides Cell_Permeability Increased Cell Permeability Amidine_Sulfonamides_2->Cell_Permeability hypothesized to improve caption Figure 1: Mechanism of action of sulfonamides.

Figure 1: Mechanism of action of sulfonamides. This diagram illustrates the competitive inhibition of dihydropteroate synthase (DHPS) by both traditional and amidine sulfonamides, and the hypothesized enhancement of cell permeability by the amidine moiety.

Comparative Efficacy: A Look at the Antibacterial Activity

Experimental data indicates that certain amidine sulfonamides exhibit potent antibacterial activity, in some cases surpassing that of the widely used traditional sulfonamide, sulfamethoxazole.[2] The minimum inhibitory concentration (MIC) is a key metric for quantifying antibacterial potency, with lower values indicating greater efficacy.

Compound ClassCompoundS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)Reference
Amidine SulfonamideCompound 3b40>1000250[2]
Amidine SulfonamideCompound 9a>1000125125[2]
Amidine SulfonamideCompound 9b250250125[2]
Traditional SulfonamideSulfamethoxazole500500125[2]

Table 1: Comparative MIC Values of Amidine and Traditional Sulfonamides. This table summarizes the MIC values for representative amidine sulfonamides and sulfamethoxazole against common bacterial strains.

The data presented in Table 1 suggests that the introduction of an amidine group can lead to a significant enhancement of antibacterial activity against Gram-positive bacteria like S. aureus. For instance, compound 3b is more than ten times more potent than sulfamethoxazole against this pathogen.[2]

Structure-Activity Relationships: The Rationale Behind Amidine Integration

The design of more potent sulfonamide derivatives is guided by an understanding of their structure-activity relationships (SAR). For traditional sulfonamides, key SAR principles include:

  • The para-amino group: This group is essential for activity as it mimics PABA.[5]

  • The aromatic ring: It should be para-substituted.[5]

  • The sulfonamide group: Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings can increase potency and improve pharmacokinetic properties.[5]

The introduction of the amidine moiety represents a rational design strategy to enhance the antibacterial profile. The basicity of the amidine group (a strong base) can lead to protonation at physiological pH, potentially improving solubility and interactions with the negatively charged bacterial cell surface.[2] This enhanced interaction may facilitate increased uptake into the bacterial cell, leading to higher intracellular concentrations and more effective inhibition of DHPS.

Experimental Protocols: Synthesis and Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following sections outline standardized procedures for the synthesis of sulfonamides and the determination of their antibacterial activity.

Synthesis of Sulfonamides

The synthesis of traditional sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[6][7]

General Procedure for the Synthesis of N-Substituted Benzamides:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq) and a base (e.g., triethylamine, 1.1-1.5 eq) in an anhydrous solvent (e.g., dichloromethane).[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[8]

  • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution.[8]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.[8]

  • Work-up and Isolation: Quench the reaction with deionized water, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude benzamide.[8]

Synthesis of N-Sulfonylformamidines (a type of Amidine Sulfonamide):

A direct condensation of a sulfonamide with a formamide in the presence of thionyl chloride provides an efficient route to N-sulfonylformamidines.[9]

  • Reaction Mixture: A mixture of the sulfonamide (2.0 mmol), formamide (2.0 mmol), and thionyl chloride (2.0 mmol) in chloroform (2.0 mL) is prepared.[9]

  • Reaction: The mixture is stirred at 60°C for the appropriate reaction time.[9]

  • Isolation: The solvent is evaporated under vacuum to yield the N-sulfonylformamidine product.[9]

Synthesis_Workflow cluster_traditional Traditional Sulfonamide Synthesis cluster_amidine Amidine Sulfonamide Synthesis (N-Sulfonylformamidine) T_Start Start: Amine and Base in Solvent T_Cool Cool to 0°C T_Start->T_Cool T_Add Add Benzoyl Chloride T_Cool->T_Add T_React React at Room Temperature T_Add->T_React T_Workup Work-up and Isolate Product T_React->T_Workup T_End End: N-Substituted Benzamide T_Workup->T_End A_Start Start: Sulfonamide, Formamide, Thionyl Chloride in Chloroform A_React React at 60°C A_Start->A_React A_Isolate Evaporate Solvent to Isolate Product A_React->A_Isolate A_End End: N-Sulfonylformamidine A_Isolate->A_End caption Figure 2: General synthesis workflows.

Figure 2: General synthesis workflows. This diagram outlines the key steps in the synthesis of traditional sulfonamides and a representative class of amidine sulfonamides.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[2]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.[2]

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the sulfonamide compound.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.[2]

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[2]

    • Incubate the plates at 35-37°C for 16-20 hours.[2]

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Solutions Prepare Serial Dilutions of Sulfonamide Start->Prep_Solutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Solutions->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End caption Figure 3: Workflow for MIC determination.

Figure 3: Workflow for MIC determination. This flowchart details the standardized procedure for determining the Minimum Inhibitory Concentration of sulfonamide compounds using the broth microdilution method.

Future Directions and Conclusion

Amidine sulfonamides represent a promising evolution of a classic antibiotic class. The incorporation of the amidine moiety has been shown, in some cases, to significantly enhance antibacterial potency, particularly against Gram-positive pathogens.[2] While the primary mechanism of action is likely conserved through the inhibition of folate biosynthesis, further research is crucial to fully elucidate the potential secondary mechanisms conferred by the amidine group, such as enhanced cell permeability.

For drug development professionals, the exploration of amidine sulfonamides offers a viable strategy in the critical effort to combat antimicrobial resistance. Future research should focus on:

  • Expanding the library of amidine sulfonamide derivatives: Synthesis and screening of a wider range of compounds will provide a more comprehensive understanding of their SAR.

  • In-depth mechanistic studies: Investigating the precise molecular interactions with DHPS and the bacterial cell membrane will provide a clearer picture of their mode of action.

  • Pharmacokinetic and in vivo studies: Evaluating the absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy of promising candidates is essential for their progression as potential therapeutics.

By building upon the foundational knowledge of traditional sulfonamides and leveraging the unique properties of the amidine functional group, the scientific community can continue to develop novel and effective antibacterial agents to address the growing threat of drug-resistant infections.

References

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., Shakir, R. M., Taha, E. M., & Hamid, A. A. (2013). Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides. Molecules, 18(10), 11978–11995. [Link]

  • Gao, F., Wang, Y., Li, Y., Wang, L., & Fan, Z. (2017). Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(6), 716-720. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientifica, 2016, 8309382. [Link]

  • Meng, F., Wang, J., Zhang, J., & Li, Z. (2021). Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system. Organic & Biomolecular Chemistry, 19(40), 8759-8763. [Link]

  • Pareek, A., Belavadi, S., Aruna, M., & Doble, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(8), 100105. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). [Video]. YouTube. [Link]

  • Wang, Z., Ma, J., Wang, J., Li, X., Wang, Y., & Li, G. (2026). Antibacterial effects of BB-Cl-Amidine against multidrug-resistant Gram-positive pathogens via membrane disruption. The Journal of Antibiotics, 79(1), 30-40. [Link]

  • Wei, M., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

Sources

Safety & Regulatory Compliance

Safety

Core Directive: In-Depth Technical Guide for the Proper Disposal of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride

A Note from the Senior Application Scientist: This guide is designed to provide a comprehensive framework for the safe handling and disposal of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride. It is crucial to unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist:

This guide is designed to provide a comprehensive framework for the safe handling and disposal of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride. It is crucial to understand that in the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards and regulatory requirements for related chemical classes, namely pyridine derivatives, sulfonamides, and amine salts.

Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on chemical waste disposal. [1][2] Before proceeding with any of the steps outlined below, you must consult with them and obtain the official SDS for this specific chemical. This document is intended to supplement, not replace, their guidance and your institution's established protocols.

Part 1: Immediate Safety and Hazard Assessment

Before handling 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride for any purpose, including disposal, a thorough understanding of its potential hazards is essential. Based on its chemical structure, we can infer the following potential risks:

  • Pyridine Moiety: Pyridine and its derivatives are often flammable, toxic, and harmful to aquatic life.[1][3][4] They should never be released into the environment.

  • Sulfonamide Group: Sulfonamides can have biological activity and may require special handling as pharmaceutical waste in some contexts.

  • Amine Salt: As a dihydrochloride salt, this compound is likely a water-soluble solid. Contact with strong bases may liberate the free amine.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, the following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield are mandatory.[5]Provides a barrier against splashes and airborne particles, protecting the eyes and face from corrosive or irritating materials.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required.[5]Protects the skin from direct contact with the chemical, which could cause irritation or absorption.
Body Protection A flame-retardant lab coat and closed-toe shoes are mandatory.[5]Prevents contamination of personal clothing and protects the skin from spills.
Respiratory Protection Work in a certified chemical fume hood. If vapors or dust are likely to be generated, a NIOSH-approved respirator may be necessary.[5]Minimizes inhalation exposure to potentially harmful vapors or dust.
Engineering Controls

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the fume hood has a tested and adequate face velocity. An emergency shower and eyewash station should be readily accessible.[6]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride is that it must be treated as hazardous waste.[7] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves).

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents.[5][6]

Containerization and Labeling

The integrity and clear communication of your waste container's contents are paramount for safety and regulatory compliance.

  • Container Selection: Use a robust, leak-proof container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container is generally a suitable choice.[7] The container must have a secure, screw-on cap.

  • Labeling: The container must be clearly and legibly labeled. The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride" (no abbreviations or chemical formulas)[2]

    • The approximate quantity of the waste

    • The date when the first waste was added (accumulation start date)

    • Any known hazard information (e.g., Irritant, Toxic)

Storage of Chemical Waste

Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area. This area should be away from heat, sparks, open flames, and direct sunlight.

  • Accessibility: The storage area should be under the control of laboratory personnel and near the point of waste generation.[2]

  • Inspections: The container and storage area must be inspected at least weekly for any signs of leakage or degradation.[2]

Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][5]

  • Documentation: Provide the EHS department or contractor with all available information about the compound. Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a calm and methodical response is critical to ensure safety.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[1] If the spill is large or the ventilation is poor, evacuate the entire lab and contact EHS.

  • Control Ignition Sources: If the compound or any solvent used with it is flammable, remove all sources of ignition.[6]

  • Contain the Spill: Use an inert, non-combustible absorbent material, such as sand, vermiculite, or earth, to contain the spill.[1][6]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area according to your laboratory's established procedures. The rinsate from this cleaning process must also be collected as hazardous chemical waste.

  • Label and Dispose: Clearly label the spill cleanup waste container and manage it as hazardous waste.

Part 4: Decontamination

  • Reusable Labware: Thoroughly decontaminate any reusable labware that has come into contact with the compound. This can typically be done by washing with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. The initial solvent rinse must be collected and disposed of as hazardous waste.

  • Empty Containers: Empty containers that held 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride.

start Start: Waste Generation consult_sds Consult SDS and EHS Guidelines start->consult_sds ppe Don Appropriate PPE consult_sds->ppe segregate Segregate Waste Stream ppe->segregate containerize Use Compatible, Labeled Container segregate->containerize store Store in Designated Area containerize->store spill_check Is there a spill? store->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes full_check Container >90% Full? spill_check->full_check No collect_spill Collect Spill Debris as Hazardous Waste spill_protocol->collect_spill collect_spill->store full_check->store No contact_ehs Contact EHS for Pickup full_check->contact_ehs Yes end End: Waste Safely Managed contact_ehs->end

Caption: Disposal workflow for 5-(Aminomethyl)pyridine-2-sulfonamide dihydrochloride.

References

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). Benchchem.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (2025). Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council.
  • Pyridine Safety Data Sheet. (2024). Apollo Scientific.
  • Pyridine Safety Data Sheet. (2024). ChemSupply Australia.
  • Pyridine Hazard Summary. New Jersey Department of Health.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.